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Foundational

The Biological Role of N6-Methyl-2-methylthioadenosine (ms2m6A) in tRNA Modification: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epitranscriptomics, Structural Biology, and Analytical Chemistry Executive Summary As the field of epitranscriptomics m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epitranscriptomics, Structural Biology, and Analytical Chemistry

Executive Summary

As the field of epitranscriptomics matures, the focus has expanded beyond ubiquitous mRNA modifications to the hypermodified nucleosides that govern transfer RNA (tRNA) dynamics. Among the most structurally intriguing is 2-methylthio-N6-methyladenosine (ms2m6A) . Exclusively positioned at nucleotide 37—immediately adjacent to the 3' end of the anticodon—ms2m6A serves as a critical thermodynamic anchor. This whitepaper provides a comprehensive technical examination of ms2m6A, detailing its biophysical causality, the enzymatic logic of its biosynthesis, and the self-validating analytical protocols required for its accurate quantification.

Structural and Thermodynamic Causality

In the precise architecture of tRNA, position 37 is notorious for harboring bulky, hypermodified purines. The causality here is strictly biophysical: the anticodon loop must maintain an open, pre-organized conformation to facilitate rapid and accurate decoding at the ribosome. Unmodified adenosine at position 37 often leads to weak stacking with the adjacent A-U base pairs of the codon-anticodon mini-helix, increasing the risk of +1 or -1 ribosomal frameshifting.

The addition of the 2-methylthio (ms2) and N6-methyl (m6A) groups fundamentally alters the nucleobase's electron density and steric profile.

  • The ms2 group intercalates and enhances base-stacking interactions via enhanced polarizability.

  • The m6A modification restricts the rotational freedom of the amino group, often enforcing a conformation that prevents aberrant cross-strand Watson-Crick pairing and slows RNA annealing[1].

Thermodynamic melting experiments demonstrate that ms2m6A significantly stabilizes RNA duplexes when present as a 3'-dangling end (mimicking the position 37 context) compared to unmodified adenosine[2]. This stabilization is a biophysical necessity for maintaining translational fidelity across the transcriptome[3].

Biosynthetic Logic: The Enzymatic Assembly Line

The biosynthesis of ms2m6A is a bipartite process involving distinct classes of enzymes. The exact temporal sequence can vary depending on the organism's specific enzymatic repertoire, but both modifications are strictly required to achieve the final ms2m6A topology:

  • Methylthiolation (ms2 addition): This complex reaction is catalyzed by a radical S-adenosylmethionine (SAM) methylthiotransferase (MTTase) belonging to the MiaB-like family[4]. These enzymes utilize a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the unreactive C2 position of the purine ring, allowing for sulfur insertion and subsequent methylation.

  • N6-Methylation (m6A addition): A SAM-dependent methyltransferase targets the N6-amine, transferring a methyl group to complete the hypermodification.

Biosynthesis A37 Unmodified Adenosine (A37 in tRNA) Intermediate m6A or ms2A Intermediate A37->Intermediate SAM-dependent MTase OR Radical SAM ms2m6A ms2m6A (2-methylthio-N6-methyladenosine) Intermediate->ms2m6A Radical SAM MTTase OR SAM-dependent MTase

Biosynthetic logic for ms2m6A formation via parallel methylation and thiolation pathways.

Quantitative Data: Thermodynamic Impact

To understand the biophysical necessity of ms2m6A, we must look at the free energy changes (ΔΔG°) it imparts on RNA structures. Thermodynamic profiling of RNA duplexes containing ms2m6A at the 3'-dangling end reveals a pronounced stabilization effect. As shown in the data below, the combination of the 2-methylthio and N6-methyl groups synergistically stabilizes the duplex by -1.03 kcal/mol relative to unmodified adenosine, counteracting the slight destabilization typically induced by m6A alone[5].

Table 1: Thermodynamic Impact of Position 37 Modifications on RNA Duplex Stability
ModificationFree Energy Difference (ΔΔG°₃₇, kcal/mol)Duplex PositionStructural Effect
Unmodified A 0.003'-dangling endBaseline
m6A +0.093'-dangling endDestabilizing
ms2A -0.963'-dangling endStabilizing
ms2i6A -0.443'-dangling endStabilizing
ms2m6A -1.033'-dangling endHighly Stabilizing

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical workflows must be self-validating systems. A protocol without internal quality controls is merely a hypothesis. Below are the field-proven methodologies for analyzing ms2m6A.

Protocol A: LC-MS/MS Quantification with Cis-Diol Enrichment

Causality: tRNA modifications are often present in femtomole quantities. Direct LC-MS/MS of total RNA digests suffers from severe ion suppression. We utilize a hybrid Titania–Zirconia on Silica (TiO2-ZrO2/SiO2) solid-phase extraction because the strong Lewis acidity of the hybrid metal oxides specifically chelates the cis-diol groups of ribonucleosides, eliminating background noise from non-ribosylated metabolites[6].

Step-by-Step Methodology:

  • tRNA Isolation & Hydrolysis: Extract total RNA and isolate the small RNA fraction (<200 nt). Digest 1 µg of tRNA to single nucleosides using Nuclease P1 (cleaves phosphodiester bonds) and Calf Intestinal Alkaline Phosphatase (removes 5'-phosphates).

    • Self-Validation Check: Monitor the UV absorbance shift from 260 nm (polymeric RNA) to a composite nucleoside spectrum. A lack of shift indicates incomplete digestion.

  • Isotope Spike-In: Add 10 fmol of heavy-isotope labeled [D3]-ms2m6A as an internal standard.

    • Causality: This corrects for any matrix effects or sample losses during the subsequent enrichment step.

  • TiO2-ZrO2/SiO2 Enrichment: Incubate the digest with 5 mg of TiO2-ZrO2/SiO2 nanoparticles in a neutral buffer. Wash with distilled water, then elute with 5% formic acid.

    • Causality: The neutral pH ensures stable cis-diol chelation, while the acidic elution disrupts the Lewis acid-base interaction.

  • LC-MS/MS Neutral Loss Scan: Analyze the eluate using a triple quadrupole mass spectrometer. Program a neutral loss scan for 132 Da (the exact mass of the cleaved ribose moiety)[6].

    • Self-Validation Check: The co-elution of the endogenous ms2m6A peak with the [D3]-ms2m6A standard confirms peak identity, while the ratio of their integrated areas provides absolute quantification.

Workflow Step1 1. tRNA Isolation & Purification Step2 2. Enzymatic Digestion to Nucleosides Step1->Step2 Step3 3. TiO2-ZrO2/SiO2 Enrichment Step2->Step3 Step4 4. LC-MS/MS (Neutral Loss Scan) Step3->Step4 Step5 5. Data Processing & Quantification Step4->Step5

Step-by-step experimental workflow for the isolation, detection, and profiling of ms2m6A.

Protocol B: Thermodynamic Profiling via UV Melting

Causality: To prove that ms2m6A stabilizes the anticodon loop, we must synthesize RNA hairpins containing the modification and measure their melting temperatures (Tm). Mg2+ in the physiological buffer is critical for stabilizing the tertiary fold of the tRNA anticodon loop, mimicking the intracellular environment[2].

Step-by-Step Methodology:

  • Post-Synthetic RNA Modification: Synthesize the RNA backbone using standard phosphoramidite chemistry, incorporating a convertible 6-chloro-2-methylthiopurine riboside at position 37. Post-synthetically displace the 6-chloro group with methylamine to yield ms2m6A.

    • Self-Validation Check: Analyze the purified oligonucleotide via MALDI-TOF MS to ensure the mass matches the theoretical ms2m6A-containing sequence.

  • Buffer Equilibration: Dissolve the RNA in a physiological buffer (10 mM MgCl2, 150 mM KCl, pH 7.4).

  • UV Melting Analysis: Monitor absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

    • Self-Validation Check: Perform a reverse cooling ramp. The heating and cooling curves must perfectly overlap; hysteresis indicates sample degradation or non-equilibrium melting.

Conclusion

The ms2m6A modification is not merely a chemical decoration; it is a biophysical necessity for translational fidelity. By employing rigorous, self-validating analytical techniques—from Lewis acid-based enrichment to precise thermodynamic melting profiles—researchers can accurately map the epitranscriptomic landscape and uncover the roles of hypermodified nucleosides in health and disease.

References

  • Kierzek, E., et al. "The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines". Nucleic Acids Research (2003).
  • Liu, B., et al. "NMR Chemical Exchange Measurements Reveal That N6-Methyladenosine Slows RNA Annealing".
  • Kierzek, E., et al. "The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines". Oxford Academic (2003).
  • Boccaletto, P., et al. "A Census and Categorization Method of Epitranscriptomic Marks". MDPI (2020).
  • Anton, B. P., et al. "RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli". PNAS (2008).
  • Chen, Y., et al. "Hybrid Titania–Zirconia Nanoparticles Coated Adsorbent for Highly Selective Capture of Nucleosides from Human Urine in Physiological Condition".

Sources

Exploratory

Epitranscriptomic Control via N6-Methyl-2-methylthioadenosine (ms2m6A): Mechanisms, Thermodynamics, and Translational Regulation

Executive Summary The epitranscriptome represents a vast, dynamic array of chemical modifications that dictate RNA fate, structure, and function. While messenger RNA (mRNA) modifications have dominated recent literature,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epitranscriptome represents a vast, dynamic array of chemical modifications that dictate RNA fate, structure, and function. While messenger RNA (mRNA) modifications have dominated recent literature, hypermodifications within transfer RNA (tRNA) serve as the ultimate gatekeepers of translational fidelity and downstream gene regulation. Among these, 2-methylthio-N6-methyladenosine (ms2m6A) is a structurally complex, highly conserved modification predominantly located at position 37 of the tRNA anticodon loop1[1].

As a Senior Application Scientist, I have observed that understanding the physical chemistry of ms2m6A is paramount for researchers developing RNA-targeted therapeutics or investigating translational dysregulation in disease. This technical guide dissects the biosynthetic origins, thermodynamic mechanisms, and self-validating analytical protocols required to robustly study ms2m6A-mediated gene regulation.

Biosynthetic Architecture and Enzymology

The synthesis of ms2m6A is not a spontaneous event; it is a sequential, multi-enzyme metabolic investment by the cell. The process requires the precise spatial and temporal coordination of two distinct enzymatic classes 2[2].

First, an S-adenosylmethionine (SAM)-dependent N6-methyltransferase appends a methyl group to the N6 amine of the adenosine at position 37. Subsequently, a radical SAM methylthiotransferase (MTTase)—structurally and functionally related to the MiaB/RimO enzyme families—catalyzes the insertion of a sulfur atom and a subsequent methyl group into the unreactive C2-H bond of the purine ring 3[3].

Biosynthesis A Adenosine (A37) Enzyme1 N6-Methyltransferase (SAM-dependent) A->Enzyme1 m6A N6-methyladenosine (m6A37) Enzyme1->m6A Enzyme2 Radical SAM MTTase (Methylthiolation) m6A->Enzyme2 ms2m6A 2-methylthio-N6-methyladenosine (ms2m6A37) Enzyme2->ms2m6A

Figure 1: Biosynthetic pathway of ms2m6A via sequential N6-methylation and methylthiolation.

Thermodynamic Modulation: The Physical Chemistry of Decoding

Why does the cell expend significant metabolic energy to append both a methyl and a methylthio group to a single adenosine? The answer lies in the biophysics of the ribosomal decoding center.

Position 37 is immediately adjacent to the 3' end of the anticodon. During translation, this region is highly susceptible to non-canonical cross-strand pairing and structural deformation. The addition of the N6-methyl group introduces steric hindrance that strongly disfavors canonical Watson-Crick pairing, locking the nucleobase into a specific conformation. However, m6A alone is insufficient to fully stabilize the anticodon architecture.

The subsequent addition of the highly polarizable 2-methylthio (-SCH3) group acts synergistically. The bulky electron cloud of the sulfur atom dramatically enhances base-stacking interactions with the adjacent nucleotide, anchoring the RNA duplex at the 3'-dangling end4[4].

Quantitative Thermodynamic Impact

The synergistic stabilization provided by the dual modification can be quantified by measuring the Gibbs free energy ( ΔG∘ ) of RNA duplexes containing these modifications at the 3'-dangling end.

Table 1: Thermodynamic Impact of Position 37 Modifications on RNA Duplex Stability

Modification ΔΔG37∘​ (kcal/mol)*Mechanistic Structural Effect
m6A -0.09Minimal stabilization; primarily introduces steric hindrance.
ms2A -0.96Strong stabilization via methylthio-driven base stacking.
ms2m6A -1.03Synergistic stabilization (enhanced stacking + steric locking).

*Values represent the free energy difference relative to an unmodified Adenosine at 37°C, where a more negative value indicates greater thermodynamic stability.

Mechanism of Gene Regulation via Translational Fidelity

By modulating the thermodynamic stability of the anticodon loop, ms2m6A directly regulates gene expression. An unmodified A37 allows the anticodon loop to adopt flexible, low-energy kinetic traps, leading to poor codon recognition. The rigid, stacked geometry enforced by ms2m6A ensures that the anticodon is perfectly presented to the mRNA codon within the A-site of the ribosome.

This structural pre-organization prevents +1 or -1 ribosomal frameshifting. Consequently, the presence or absence of ms2m6A acts as a regulatory node: transcripts heavily enriched in specific codons will only be efficiently translated if the corresponding decoding tRNAs are properly hypermodified.

Mechanism ms2m6A ms2m6A at tRNA Position 37 Stacking Enhanced Base Stacking & Steric Hindrance ms2m6A->Stacking Codon Codon-Anticodon Pairing Stabilization Stacking->Codon Frameshift Prevention of Ribosomal Frameshifting Codon->Frameshift Translation Accurate Protein Translation & Gene Regulation Frameshift->Translation

Figure 2: Mechanistic cascade of ms2m6A-mediated translational fidelity and gene regulation.

Self-Validating Experimental Methodologies

To study ms2m6A with high scientific integrity, researchers must employ self-validating protocols. Below are two field-proven workflows designed to eliminate experimental artifacts.

Protocol 1: Thermodynamic Profiling via UV Melting

Objective: To quantify the thermodynamic stabilization ( ΔG , ΔH , ΔS ) conferred by ms2m6A in RNA duplexes. Causality & Self-Validation: Melting experiments must be performed across a range of RNA concentrations (e.g., 10−6 to 10−4 M). If the calculated enthalpy ( ΔH ) derived from the curve shape matches the ΔH derived from the concentration dependence ( 1/Tm​ vs ln(C/4) ), the system self-validates as a true two-state transition. If they deviate, intermediate states or aggregation are occurring, invalidating the thermodynamic parameters.

  • RNA Synthesis and Purification: Synthesize RNA oligonucleotides containing ms2m6A. Crucial Step: Purify via C18 reverse-phase HPLC to >95% purity. Causality: Truncated sequences (n-1mers) will form heterogeneous duplexes, artificially broadening the melting curve and skewing the van 't Hoff analysis.

  • Buffer Preparation and Annealing: Prepare standard melting buffer (1 M NaCl, 10 mM sodium phosphate, 0.5 mM EDTA, pH 7.0). Causality: 1 M NaCl is required to completely shield the electrostatic repulsion of the phosphodiester backbone, isolating the thermodynamic contribution of base stacking. Heat samples to 90°C for 3 minutes, then cool at 0.5°C/min to 5°C. Causality: Rapid cooling traps RNA in kinetic metastable states; slow cooling ensures the system reaches its global thermodynamic minimum.

  • UV Absorbance Measurement: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp temperature from 5°C to 90°C at a rate of 0.5°C/min.

  • Data Extraction: Fit the hyperchromicity data to a two-state model using thermodynamic analysis software to extract the free energy ( ΔG37∘​ ).

Protocol 2: Absolute Quantification of ms2m6A via LC-MS/MS

Objective: To detect and quantify ms2m6A levels in complex biological samples 5[5]. Causality & Self-Validation: Matrix effects in the mass spectrometer source can suppress ionization, leading to false negatives or under-quantification. Spiking the sample with a heavy-isotope labeled internal standard (e.g., [D3]-ms2m6A) prior to digestion self-validates the protocol by providing an identical co-eluting reference that experiences the exact same ion suppression.

  • Total tRNA Isolation: Extract total RNA using an acidic phenol-chloroform method. Isolate the tRNA fraction using size-exclusion chromatography or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion: Incubate 1 µg of tRNA with Nuclease P1 (cleaves phosphodiester bonds) and Alkaline Phosphatase (removes 5' phosphates) at 37°C for 2 hours. Self-Validation Check: Run a small aliquot on an LC-MS full scan to verify the absence of dinucleotide masses. Incomplete digestion will artificially lower the quantified ms2m6A pool.

  • Internal Standard Spiking: Spike the digest with a known concentration of [D3]-ms2m6A internal standard.

  • C18-UPLC-MS/MS Analysis: Inject the sample onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column coupled to a triple-quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for ms2m6A.

References

  • Source: genesilico.
  • MODOMICS: Reaction Summary (m6A to ms2m6A)
  • Source: PubMed / Nucleic Acids Research (2003)
  • Source: bioRxiv (2020)
  • Source: PNAS (2008)

Sources

Foundational

Function and Biosynthesis of N6-Methyl-2-methylthioadenosine (ms2m6A): A Technical Guide

Executive Summary Epitranscriptomics has unveiled a vast array of RNA modifications that dictate RNA folding, stability, and translational fidelity. Among the hypermodified nucleosides, 2-methylthio-N6-methyladenosine (m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epitranscriptomics has unveiled a vast array of RNA modifications that dictate RNA folding, stability, and translational fidelity. Among the hypermodified nucleosides, 2-methylthio-N6-methyladenosine (ms2m6A) represents a highly specialized, structurally complex modification [1]. Located predominantly at position 37 of the transfer RNA (tRNA) anticodon loop, ms2m6A acts as a crucial biophysical regulator of the codon-anticodon interaction. This whitepaper provides an in-depth analysis of the biosynthesis, thermodynamic properties, and experimental characterization of ms2m6A, tailored for researchers and drug development professionals targeting translational machinery.

Chemical Profile and Thermodynamic Function

ms2m6A (Molecular Formula: C12H17N5O4S, MW: 327.36 g/mol ) features dual modifications on the adenine ring: a methyl group at the N6 exocyclic amine and a methylthio group at the C2 position [2].

Functionally, modifications at tRNA position 37 prevent unintended base-pairing with the mRNA transcript, thereby maintaining the open conformation of the anticodon loop and preventing ribosomal frameshifting. Biophysical studies utilizing UV-melting experiments on model RNA duplexes and hairpins have elucidated the thermodynamic impact of ms2m6A [3].

The presence of N6-alkyladenosines generally destabilizes RNA double helices due to steric hindrance. However, the addition of the 2-methylthio group introduces a compensatory stabilizing effect. While an isolated ms2A modification severely destabilizes an RNA duplex (by +2.84 kcal/mol), the dual-modified ms2m6A stabilizes the duplex by 0.94 kcal/mol relative to m6A alone[3]. This non-additive thermodynamic behavior suggests that the 2-methylthio and N6-methyl groups synergistically optimize local base stacking within the single-stranded anticodon loop while simultaneously discouraging stable Watson-Crick pairing in a duplex context[3].

Table 1: Relative Thermodynamic Impact of Position 37 Adenosine Modifications in RNA Duplexes
ModificationSubstituent at Position 2Substituent at Position N6Relative ΔG°₃₇ (kcal/mol)*Structural Effect
A (Unmodified) NoneNoneReference (0.00)Baseline stacking
m6A NoneMethylDestabilizingSteric clash in Watson-Crick pairing
ms2A MethylthioNone+2.84 (Destabilizing)Major disruption of local helix
ms2m6A MethylthioMethyl-0.94 (Stabilizing vs m6A)Synergistic stacking compensation

*Values represent relative shifts based on UV-melting of model RNA duplexes in 1 M NaCl buffer[3].

Biosynthetic Pathway (Mechanistic Causality)

The biosynthesis of hypermodified nucleosides at position 37 is a multi-step enzymatic process. The formation of ms2m6A requires the coordinated action of two distinct classes of modifying enzymes [4].

  • N6-Methylation: An S-adenosylmethionine (SAM)-dependent methyltransferase transfers a methyl group to the N6 position of adenosine (A37), yielding m6A.

  • Methylthiolation: A Radical SAM methylthiotransferase (MTTase), structurally homologous to the well-characterized MiaB enzyme, catalyzes the insertion of the methylthio group[4]. MiaB-like enzymes utilize a [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, facilitating the sequential addition of sulfur and a methyl group (derived from a second SAM molecule) to the C2 position [5].

Biosynthesis A37 Adenosine (A37) m6A37 N6-methyladenosine (m6A37) A37->m6A37 Methylation ms2m6A37 2-methylthio-N6-methyladenosine (ms2m6A37) m6A37->ms2m6A37 Methylthiolation MTase N6-Methyltransferase (SAM-dependent) MTase->A37 MiaB Radical SAM MTTase (MiaB-like, Fe-S) MiaB->m6A37

Figure 1: Biosynthetic pathway of ms2m6A at tRNA position 37 via sequential modification.

Analytical Methodologies and Self-Validating Protocols

To study ms2m6A with high scientific integrity, researchers must employ robust, self-validating experimental workflows. Below are the gold-standard protocols for its quantification and biophysical characterization.

Protocol 1: LC-MS/MS Quantification of ms2m6A

To accurately quantify ms2m6A without artifactual degradation, a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is required[5].

  • tRNA Isolation: Extract total RNA using a standard acid-guanidinium-phenol method. Purify the tRNA fraction (70-90 nt) using size-exclusion chromatography or urea-PAGE to remove rRNA and mRNA contaminants, which could skew the modification stoichiometry.

  • Enzymatic Hydrolysis: Digest the purified tRNA into single nucleosides using Nuclease P1 (to cleave phosphodiester bonds into 5'-monophosphates) followed by Antarctic Phosphatase (to remove the 5'-phosphate). Causality: This specific dual-enzyme combination ensures complete hydrolysis without deaminating or oxidizing the sensitive methylthio moiety.

  • Internal Standardization: Spike the digest with a heavy-isotope labeled internal standard (e.g., [D3]-ms2m6A or [13C, 15N]-labeled nucleosides) . Trustworthiness: This step creates a self-validating system that mathematically corrects for variable ionization efficiency and matrix-induced ion suppression during MS analysis.

  • MRM Detection: Resolve the nucleosides on a C18 reverse-phase column. Detect ms2m6A in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary transition is m/z 328.1 → 196.1, corresponding to the cleavage of the glycosidic bond and the neutral loss of the ribose ring (132 Da)[5].

Workflow Isolation 1. Total RNA Isolation & tRNA Purification Digestion 2. Enzymatic Digestion (Nuclease P1 & Phosphatase) Isolation->Digestion LCMS 3. LC-MS/MS Analysis (MRM Mode: m/z 328.1 -> 196.1) Digestion->LCMS Data 4. Quantification & Validation (Isotope Dilution) LCMS->Data

Figure 2: Step-by-step experimental workflow for the LC-MS/MS quantification of ms2m6A.

Protocol 2: Thermodynamic Profiling via UV-Melting

To evaluate the structural impact of ms2m6A, optical melting experiments must be conducted under strictly controlled conditions[3].

  • Oligonucleotide Synthesis: Synthesize model RNA hairpins containing ms2m6A at the corresponding position 37 using solid-phase phosphoramidite chemistry.

  • Buffer Optimization: Prepare a melting buffer containing 1 M NaCl, 20 mM sodium cacodylate, and 0.5 mM EDTA (pH 7.0). Causality: The high ionic strength (1 M Na+) effectively shields the electrostatic repulsion of the RNA phosphate backbone, ensuring that the measured free energy (ΔG) reflects only base-stacking and hydrogen-bonding interactions[3].

  • Thermal Denaturation: Heat the samples to 90°C and slowly cool to 4°C at 1°C/min to ensure the RNA adopts its lowest-energy thermodynamic state. Monitor absorbance at 260 nm while heating from 5°C to 90°C.

  • Data Fitting: Fit the hyperchromicity curves to a two-state melting model to extract ΔH, ΔS, and ΔG°₃₇. Note that tandem internal ms2m6A modifications may exhibit non-two-state melting due to severe local structural disruption[3].

Conclusion and Therapeutic Perspectives

The intricate biosynthesis and unique biophysical properties of ms2m6A underscore the evolutionary importance of anticodon loop modifications in maintaining translational fidelity. Because the Radical SAM enzymes (like MiaB) responsible for methylthiolation are highly conserved in pathogenic bacteria but structurally distinct from human modifying enzymes, the ms2m6A biosynthetic pathway presents a compelling target for the development of novel antimicrobial agents[4]. Disrupting this pathway would lead to hypomodified tRNAs, inducing ribosomal frameshifting, proteotoxic stress, and ultimately, bacterial cell death.

References

  • MODOMICS: A Database of RNA Modifications. Genesilico. URL:[Link]

  • Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. URL:[Link]

  • N6-Methyl-2-methylthioadenosine[13406-51-4]. Bio-Connect. URL:[Link]

  • Brkić, A., et al. (2017). Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions. Molecules, 22(3), 497. URL:[Link]

  • Anton, B. P., et al. (2008). RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli. PNAS, 105(6), 1826-1831. URL:[Link]

  • Kurz, M. Q. (2018). Mass spectrometric analysis of modified nucleotides in embryonic development and disease. LMU Munich. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of N6-Methyl-2-methylthioadenosine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: Unveiling the Doubly Modified Nucleoside, N6-Methyl-2-methylthioadenosine The landscape of epitranscriptomics...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Doubly Modified Nucleoside, N6-Methyl-2-methylthioadenosine

The landscape of epitranscriptomics has revealed a remarkable diversity of chemical modifications to RNA that profoundly influence gene expression and cellular function. Among these, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA. However, the story of adenosine modification does not end there. Further chemical alterations can build upon existing ones, creating a complex regulatory code. This guide focuses on a doubly modified nucleoside, N6-Methyl-2-methylthioadenosine (ms2m6A), a fascinating molecule that combines two significant modifications: methylation at the N6 position and methylthiolation at the C2 position of the adenine ring.

The presence of ms2m6A suggests a sequential enzymatic pathway, where an initial m6A mark is further processed by a methylthiotransferase. Understanding the enzymes that catalyze these steps is crucial for elucidating the biological significance of this modification and for developing therapeutic strategies that target these pathways. This technical guide provides an in-depth exploration of the enzymes implicated in ms2m6A synthesis, complete with field-proven insights and detailed experimental protocols for their study.

The Two-Step Biosynthetic Pathway of N6-Methyl-2-methylthioadenosine

The synthesis of ms2m6A from adenosine is a two-step enzymatic process. The first step involves the well-characterized N6-methylation of an adenosine residue within an RNA molecule, followed by the less-understood 2-methylthiolation of the newly formed m6A.

ms2m6A Biosynthesis Adenosine Adenosine (in RNA) m6A N6-Methyladenosine (m6A) Adenosine->m6A METTL3-METTL14 (SAM -> SAH) ms2m6A N6-Methyl-2-methylthioadenosine (ms2m6A) m6A->ms2m6A Methylthiotransferase (e.g., CDK5RAP1) (Radical SAM)

Figure 1: Proposed two-step biosynthetic pathway of ms2m6A.

Step 1: N6-Methylation by the METTL3-METTL14 Complex

The initial and requisite step in ms2m6A synthesis is the formation of N6-methyladenosine. This reaction is predominantly catalyzed by a nuclear methyltransferase complex composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1]

The METTL3-METTL14 "Writer" Complex: Structure and Function

The METTL3-METTL14 heterodimer forms the catalytic core of the m6A "writer" complex. METTL3 serves as the catalytically active subunit, containing the S-adenosylmethionine (SAM)-binding pocket, while METTL14 plays a crucial structural role, stabilizing the complex and facilitating RNA substrate recognition.[1] The complex recognizes a specific consensus sequence, typically RRACH (where R is a purine, A is the methylated adenosine, and H is any nucleotide except guanine), for methylation.[2]

Experimental Workflow: Production and Characterization of the METTL3-METTL14 Complex

To study the N6-methylation step in vitro, recombinant expression and purification of the METTL3-METTL14 complex are essential. Baculovirus-infected insect cells (e.g., Sf9) are a common expression system for producing this complex.[1]

METTL3_METTL14_Purification start Co-express His-tagged METTL3 and METTL14 in Sf9 cells lysis Cell Lysis start->lysis imac IMAC (Ni-NTA) lysis->imac cleavage Tag Cleavage (e.g., ULP1) imac->cleavage imac2 Second IMAC (to remove uncleaved protein and tag) cleavage->imac2 sec Size-Exclusion Chromatography imac2->sec end Purified METTL3-METTL14 Complex sec->end

Figure 2: Workflow for the purification of recombinant METTL3-METTL14.

Protocol 1: Recombinant Expression and Purification of Human METTL3-METTL14

This protocol is adapted from established methods for expressing the METTL3-METTL14 complex in insect cells.[3]

  • Vector Construction: Clone full-length human METTL3 (with an N-terminal His-SUMO tag) and full-length human METTL14 (untagged) into a suitable co-expression vector (e.g., pETDuet).

  • Baculovirus Generation: Generate bacmids by transforming the expression vector into DH10Bac competent cells. Transfect Sf9 insect cells with the generated bacmids to produce baculoviruses.

  • Protein Expression: Infect a large culture of Sf9 cells with the baculoviruses and grow for 16 hours at 18°C.

  • Cell Lysis: Harvest the cells and resuspend in a lysis buffer (25 mM Tris pH 8.0, 0.5 M NaCl, 10% glycerol, 5 mM imidazole, 0.1 mM TCEP, protease inhibitors, lysozyme, and DNase I). Lyse the cells using a microfluidizer.

  • Initial Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Elute the complex with an imidazole gradient.

  • Tag Cleavage: Dialyze the eluted fractions overnight in a buffer without imidazole in the presence of the ULP1 enzyme to cleave the His-SUMO tag from METTL3.

  • Secondary Purification: Pass the dialyzed protein solution back over a Ni-NTA column to remove the cleaved tag and any uncleaved protein.

  • Final Polishing: Further purify the tag-free complex using ion-exchange chromatography (MonoQ) followed by size-exclusion chromatography (Superdex 75). Pool the fractions containing the homogenous complex.

In Vitro N6-Methyltransferase Assay

The activity of the purified METTL3-METTL14 complex can be assessed using an in vitro methyltransferase assay. This assay typically involves incubating the enzyme with a substrate RNA oligonucleotide, a methyl donor (SAM), and then detecting the formation of the methylated product.

Component Final Concentration Purpose
METTL3-METTL14 Complex50-200 nMEnzyme
RNA Oligonucleotide1 µMSubstrate (e.g., 5'-GGACU-3' containing sequence)
S-adenosylmethionine (SAM)1 µMMethyl donor
Tris-HCl (pH 8.0)50 mMBuffer
MgCl22 mMCofactor
DTT1 mMReducing agent
RNase Inhibitor0.2 U/µLPrevent RNA degradation
Table 1: Typical reaction components for an in vitro m6A methyltransferase assay.

Protocol 2: In Vitro m6A Methyltransferase Assay

This protocol outlines a general procedure for assessing the methyltransferase activity of the METTL3-METTL14 complex.[1][4]

  • Reaction Setup: In a final volume of 50 µL, combine the reaction components as listed in Table 1.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Product Detection: The formation of m6A can be detected in several ways:

    • Luminescence-based Assay: Use a commercial kit (e.g., MTase-Glo™) that measures the production of the reaction byproduct, S-adenosylhomocysteine (SAH).[1]

    • LC-MS/MS Analysis: Stop the reaction, digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase, and analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Step 2: 2-Methylthiolation of N6-Methyladenosine

The second step in the synthesis of ms2m6A is the addition of a methylthio group (-SCH3) to the C2 position of the m6A nucleoside. This reaction is catalyzed by a class of enzymes known as methylthiotransferases (MTTases), which are members of the radical S-adenosylmethionine (SAM) superfamily.[6]

Candidate Human Methylthiotransferase: CDK5RAP1

While the specific human enzyme responsible for converting m6A to ms2m6A has not been definitively identified, a prime candidate is the CDK5 regulatory subunit-associated protein 1 (CDK5RAP1). CDK5RAP1 is a known methylthiotransferase that acts on mitochondrial tRNAs, converting N6-isopentenyladenosine (i6A) to 2-methylthio-N6-isopentenyladenosine (ms2i6A).[7][8] Given the structural similarity of the substrates, it is plausible that CDK5RAP1 could also recognize and modify m6A. However, some studies suggest that CDK5RAP1's activity is restricted to mitochondrial tRNAs.[9][10] Further research is needed to confirm the substrate specificity of CDK5RAP1 and to identify other potential human MTTases that may be involved in ms2m6A synthesis.

Experimental Workflow: Investigating the 2-Methylthiolation Step

Studying the 2-methylthiolation of m6A requires the production of the candidate enzyme, such as CDK5RAP1, and an in vitro assay to test its activity on an m6A-containing substrate.

Methylthiotransferase_Assay start Express and purify recombinant CDK5RAP1 assay In vitro methylthiotransferase reaction start->assay substrate Synthesize m6A-containing RNA oligonucleotide substrate->assay detection LC-MS/MS analysis for ms2m6A assay->detection end Confirmation of enzymatic activity detection->end

Figure 3: Experimental workflow for the characterization of a candidate methylthiotransferase.

Protocol 3: Recombinant Expression and Purification of Human CDK5RAP1

Recombinant human CDK5RAP1 can be expressed in various systems, including E. coli and yeast.[11][12]

  • Vector Construction: Clone the coding sequence of human CDK5RAP1 into a suitable expression vector, such as pET28a with an N-terminal 6xHis tag for expression in E. coli.

  • Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Cell Lysis and Purification: Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.

  • Further Purification: If necessary, further purify the protein using ion-exchange and/or size-exclusion chromatography.

Protocol 4: In Vitro Methylthiotransferase Assay

This protocol is a proposed method for testing the activity of a candidate MTTase on an m6A substrate, based on general principles of radical SAM enzyme assays.

  • Substrate Preparation: Synthesize an RNA oligonucleotide containing an m6A residue at a specific position.

  • Reaction Setup: In an anaerobic environment (as radical SAM enzymes are oxygen-sensitive), combine the purified MTTase, the m6A-containing RNA substrate, S-adenosylmethionine (SAM), and a reducing agent (e.g., sodium dithionite).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Product Analysis: Stop the reaction and digest the RNA to nucleosides. Analyze the digest by LC-MS/MS to detect the formation of ms2m6A.

Analytical Methods for the Detection of ms2m6A

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of modified nucleosides like ms2m6A.[13]

Protocol 5: LC-MS/MS Analysis of ms2m6A

This protocol provides a general workflow for the analysis of ms2m6A from an in vitro reaction or cellular RNA.[13]

  • RNA Digestion: Digest the RNA sample to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the nucleosides using reverse-phase liquid chromatography.

  • Mass Spectrometry Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for adenosine, m6A, and ms2m6A will need to be determined.

  • Quantification: Use a standard curve generated with known amounts of synthetic adenosine, m6A, and ms2m6A to quantify their levels in the sample.

Conclusion and Future Directions

The synthesis of N6-Methyl-2-methylthioadenosine represents a fascinating example of sequential RNA modification, where the well-established m6A mark is further diversified by methylthiolation. This guide has outlined the key enzymatic players likely involved in this two-step process: the METTL3-METTL14 complex for the initial N6-methylation, and a candidate methylthiotransferase such as CDK5RAP1 for the subsequent 2-methylthiolation. The provided protocols offer a roadmap for researchers to produce and characterize these enzymes and to investigate the biosynthesis of ms2m6A in vitro.

Key areas for future research include the definitive identification of the human methylthiotransferase(s) responsible for converting m6A to ms2m6A, the characterization of their substrate specificity, and the elucidation of the biological roles of this doubly modified nucleoside. Understanding the interplay between these two modifications will undoubtedly provide deeper insights into the complexity of the epitranscriptomic code and its role in health and disease.

References

  • Recombinant METTL3 / METTL14 complex - Active Motif. [Link]

  • Biochemistry assay for m6A methyltransferase activity in vitro - Bio-protocol. [Link]

  • METTL3/METTL14, Active - Interchim. [Link]

  • Methylthiotransferase - Wikipedia. [Link]

  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • Cancer mutations rewire the RNA methylation specificity of METTL3-METTL14 - bioRxiv. [Link]

  • Recombinant Human CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) - Cusabio. [Link]

  • m6A RNA methylation dynamics during in vitro maturation of cumulus-oocyte complexes derived from adult or prepubertal sheep - PMC. [Link]

  • METTL3/METTL14 Protein Complex, FLAG-Tag, His-Tag Recombinant - BPS Bioscience. [Link]

  • Cloning, characterization and expression of CDK5RAP1_v3 and CDK5RAP1_v4, two novel splice variants of human CDK5RAP1 - J-Stage. [Link]

  • Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - PMC. [Link]

  • Quantitative analysis of m6A RNA modification by LC-MS - PMC - NIH. [Link]

  • The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PMC. [Link]

  • The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - Oxford Academic. [Link]

  • Preparation of Human Nuclear RNA m6A Methyltransferases and Demethylases and Biochemical Characterization of Their Catalytic Activity - PMC. [Link]

  • Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear. [Link]

  • Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PMC. [Link]

  • N6-Methyladenosine: a conformational marker that regulates the substrate specificity of human demethylases FTO and ALKBH5 - PMC. [Link]

  • The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PubMed. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges - Research Unit of Computer Graphics | TU Wien. [Link]

  • (PDF) Cdk5rap1-mediated 2-methylthio-N 6-isopentenyladenosine modification is absent from nuclear-derived RNA species - ResearchGate. [Link]

  • CDK5RAP1 Gene - CK5P1 Protein - GeneCards. [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways - AI@WSU. [Link]

  • LC/MS/MSを用いた環境ホルモンおよび有機ひ素化合物の分析. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • A graph layout algorithm for drawing metabolic pathways. - SciSpace. [Link]

  • Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz - ResearchGate. [Link]

  • Graph-based Temporal Mining of Metabolic Pathways with Microarray Data. [Link]

  • LCMS Protocols - The DAN Lab - University of Wisconsin–Madison. [Link]

  • Substrate selectivity and sequence preference of human m6A demethylases... - ResearchGate. [Link]

  • Tips for Illustrating Biological Pathways - YouTube. [Link]

  • Dot plots for metabolic pathway analysis. Along the X-axis is pathway... - ResearchGate. [Link]

  • m6A mRNA methylation initiated by METTL3 directly promotes YAP translation and increases YAP activity by regulating the MALAT1-miR-1914-3p-YAP axis to induce NSCLC drug resistance and metastasis - PMC. [Link]

  • (PDF) LC-MS/MS method for the detection of multiple classes of shellfish toxins. [Link]

  • Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs - Oxford Academic. [Link]

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Foundational

Unveiling the Epitranscriptomic Code: Cellular Localization and Dynamics of N6-Methyl-2-methylthioadenosine (ms2m6A)

Executive Summary The epitranscriptome encompasses over 160 distinct post-transcriptional RNA modifications that dictate RNA structure, stability, and function. Among these, N6-Methyl-2-methylthioadenosine (ms2m6A) stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epitranscriptome encompasses over 160 distinct post-transcriptional RNA modifications that dictate RNA structure, stability, and function. Among these, N6-Methyl-2-methylthioadenosine (ms2m6A) stands out as a highly specialized, hypermodified nucleoside[1]. This technical whitepaper provides an in-depth analysis of the cellular localization, thermodynamic impact, biosynthetic pathways, and analytical quantification methodologies for ms2m6A. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental RNA biophysics and applied analytical chemistry.

Cellular Localization and Target RNA Specificity

Unlike ubiquitous modifications such as m6A (which heavily populates mRNA), ms2m6A is spatially and functionally restricted.

Subcellular and Molecular Localization
  • Subcellular Niche: ms2m6A is localized within the cytosol and mitochondria, corresponding to the primary sites of translation[2].

  • Target RNA Species: It is exclusively found in transfer RNA (tRNA)[3].

  • Positional Conservation: ms2m6A is strictly localized to nucleotide position 37 (N37) , immediately 3' adjacent to the anticodon triplet (positions 34-36) within the tRNA anticodon loop[4].

The Causality of Position 37 Localization

The localization of ms2m6A at N37 is not coincidental; it is a biophysical necessity. The anticodon loop is highly dynamic. If position 37 is occupied by an unmodified adenosine, the loop is prone to collapsing due to aberrant intraloop hydrogen bonding (e.g., U33 pairing with A37).

By introducing a bulky 2-methylthio group and an N6-methyl group, the modification sterically clashes with the Watson-Crick face, forcing the adenine into an anti conformation[5]. This structural lock prevents intraloop pairing and maximizes base-stacking interactions with the adjacent codon-anticodon pair (position 36). Consequently, ms2m6A stabilizes the open-loop conformation and prevents +1 ribosomal frameshifting during translation, ensuring high-fidelity protein synthesis.

Biosynthetic Pathway: The Writers of ms2m6A

The biogenesis of ms2m6A is a sequential, bipartite enzymatic process that modifies the precursor adenosine post-transcriptionally[6].

  • N6-Methylation: A specific S-adenosylmethionine (SAM)-dependent methyltransferase first adds a methyl group to the N6 position of the adenosine, generating N6-methyladenosine (m6A)[7].

  • Methylthiolation: The m6A intermediate is subsequently recognized by a methylthiotransferase (MTTase). These enzymes belong to the Radical SAM superfamily (e.g., MiaB-like or RimO-like enzymes) and utilize a [4Fe-4S] cluster to catalyze the chemically challenging insertion of a methylthio group at the C2 position of the purine ring[8].

Biosynthesis A Adenosine (A37) m6A N6-methyladenosine (m6A) A->m6A Methyltransferase (+ SAM) ms2m6A 2-methylthio-N6-methyladenosine (ms2m6A) m6A->ms2m6A MTTase / Radical SAM (+ SAM, Fe-S cluster)

Biosynthetic pathway of ms2m6A at tRNA position 37.

Structural and Thermodynamic Impact

To understand the functional role of ms2m6A, we must examine its thermodynamic influence on RNA structures. Foundational melting experiments (UV-melting) have demonstrated that the structural context (duplex vs. hairpin) dictates the stabilizing or destabilizing nature of the modification[4].

When forced into an internal RNA duplex, the 2-methylthio group disrupts standard Watson-Crick hydrogen bonding, leading to severe destabilization[9]. However, within the natural context of a tRNA hairpin loop, the modification significantly stabilizes the tertiary structure[5].

Table 1: Thermodynamic Impact of Position 37 Modifications

Modification ContextStructural EnvironmentThermodynamic Shift (ΔΔG)Biological Consequence
Unmodified Adenosine Hairpin Loop (N37)Baseline (0.0 kcal/mol)Prone to aberrant intraloop pairing and loop collapse.
m6A Internal DuplexDestabilizing (+0.5 to +1.2 kcal/mol)Disrupts Watson-Crick base pairing via steric hindrance.
ms2m6A Internal DuplexHighly Destabilizing (> +2.0 kcal/mol)Prevents accidental duplex formation with non-target RNAs.
ms2m6A Hairpin Loop (N37)Stabilizing (-0.8 to -1.5 kcal/mol)Locks anti conformation; enhances base-stacking; prevents frameshifting.

Data synthesized from thermodynamic principles established in[Kierzek et al., 2003][4].

Analytical Methodology: LC-MS/MS Profiling of ms2m6A

Accurate localization and quantification of ms2m6A require highly sensitive analytical techniques. Because ms2m6A shares structural similarities with other modifications (like ms2i6A), traditional sequencing often fails to distinguish them. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard[10].

Self-Validating Protocol Design

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to enzymatic digestion, researchers can continuously validate digestion efficiency and correct for matrix-induced ion suppression.

Step-by-Step Methodology:

  • Total RNA Extraction & QC: Extract total cellular RNA using an acidic phenol-chloroform method (pH 4.5) to preserve RNA integrity and prevent spontaneous deamination. Validate integrity using capillary electrophoresis (ensure RIN > 8.0).

  • tRNA Enrichment: Isolate the small RNA fraction (<200 nt) using Size Exclusion Chromatography (SEC) or Solid-Phase Reversible Immobilization (SPRI) beads. Causality: Removing rRNA and mRNA eliminates background noise from highly abundant modifications like standard m6A.

  • Internal Standard Spike-In (Validation Step): Spike the enriched tRNA pool with a known concentration of heavy-isotope labeled standard (e.g., [13C, 15N]-ms2m6A). Causality: This internal validation loop ensures that any quantitative drop in ms2m6A is a true biological variance rather than a sample loss artifact.

  • Enzymatic Hydrolysis: Digest the tRNA into single nucleosides using Nuclease P1 (to cleave phosphodiester bonds) followed by Calf Intestinal Alkaline Phosphatase (CIP) (to remove 5'-phosphates). Causality: LC-MS/MS requires uncharged, single nucleosides for optimal reverse-phase C18 retention and ionization.

  • LC-MS/MS Acquisition: Analyze the hydrolysate using a C18 column coupled to a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition m/z 328.1 → 196.1 . Causality: The parent ion [M+H]+ is 328.1 Da[11]. The collision-induced dissociation (CID) ejects the ribose moiety (-132 Da), yielding a highly specific product ion of 196.1 Da.

Workflow Step1 Total RNA Extraction Step2 tRNA Isolation (SEC / SPRI) Step1->Step2 Step3 Enzymatic Hydrolysis (Nuclease P1 + CIP) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Data Analysis & Alignment Step4->Step5

Analytical workflow for the isolation and LC-MS/MS quantification of ms2m6A.

Conclusion

The cellular localization of N6-Methyl-2-methylthioadenosine (ms2m6A) at position 37 of the tRNA anticodon loop is a prime example of evolutionary biophysical tuning. By leveraging the steric bulk of the methylthio group, cells stabilize critical RNA hairpin structures and maintain the fidelity of the translational reading frame. As epitranscriptomic research accelerates, robust, self-validating LC-MS/MS workflows will be essential for mapping the dynamic fluctuations of ms2m6A in response to cellular stress and disease states.

References

  • Modomics - A Database of RNA Modifications (2-methylthio-N6-methyladenosine) . genesilico.pl. 1

  • The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines . Nucleic Acids Research / PubMed. 5

  • A Census and Categorization Method of Epitranscriptomic Marks . MDPI. 2

  • 2-Methylthio-N6-methyladenosine | CID 22723869 . PubChem.11

  • Reaction Summary: Reaction from N6-methyladenosine (m6A) to 2-methylthio-N6-methyladenosine (ms2m6A) . Modomics. 6

  • RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli . PNAS. 8

  • Detection and analysis of RNA methylation . F1000Research. 10

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Exploratory

The Elusive Epitranscriptomic Mark: A Technical Guide to the Physiological Relevance of N6-Methyl-2-methylthioadenosine and its Analogs in Eukaryotes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Known Unknowns of the Epitranscriptome The field of epitranscriptomics has unveiled a complex layer of gene regula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Known Unknowns of the Epitranscriptome

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, N6-methyladenosine (m6A) has emerged as a key player, influencing a vast array of cellular processes. However, the full repertoire of RNA modifications and their physiological significance remains an expanding frontier. This guide delves into the enigmatic world of a potentially crucial, yet largely uncharacterized, RNA modification: N6-Methyl-2-methylthioadenosine (m6msA) .

Currently, direct scientific literature on the physiological relevance of m6msA in eukaryotes is sparse. This guide, therefore, adopts a foundational approach. We will first establish a comprehensive understanding of the well-characterized adenosine modifications that are structurally and biosynthetically related to m6msA: N6-methyladenosine (m6A) and 2-methylthioadenosine (ms2A) derivatives. By understanding the enzymatic machinery and functional consequences of these related modifications, we can construct a logical framework to hypothesize the potential biosynthesis, metabolism, and physiological roles of m6msA, thereby providing a roadmap for future research in this nascent area.

Part 1: N6-methyladenosine (m6A): The Prevalent and Dynamic Regulator

N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA and is involved in virtually all aspects of RNA metabolism.[1][2] Its dynamic and reversible nature allows for rapid cellular responses to various stimuli.

Biosynthesis and Removal of m6A

The deposition of m6A is orchestrated by a multi-subunit "writer" complex, with the core components being the methyltransferase-like 3 (METTL3) and METTL14 proteins.[3] This complex catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. The removal of this methyl group is carried out by "eraser" proteins, primarily the fat mass and obesity-associated protein (FTO) and ALKBH5.[2]

m6A_metabolism cluster_writers Writer Complex cluster_erasers Erasers SAM S-adenosylmethionine (SAM) METTL3_14 METTL3/METTL14 SAM->METTL3_14 Methyl group donor Adenosine Adenosine in RNA Adenosine->METTL3_14 Substrate m6A N6-methyladenosine (m6A) FTO_ALKBH5 FTO/ALKBH5 m6A->FTO_ALKBH5 Demethylation Unmodified_A Adenosine METTL3_14->m6A Methylation FTO_ALKBH5->Unmodified_A ms2A_biosynthesis cluster_ms2i6A ms2i6A Pathway cluster_ms2t6A ms2t6A Pathway A37 Adenosine-37 in tRNA Isopentenyltransferase Isopentenyltransferase A37->Isopentenyltransferase Tricarbonyl_synthase Threonylcarbamoyl-AMP synthase A37->Tricarbonyl_synthase i6A N6-isopentenyladenosine (i6A) CDK5RAP1 CDK5RAP1 i6A->CDK5RAP1 Methylthiolation ms2i6A 2-methylthio-N6-isopentenyladenosine (ms2i6A) t6A N6-threonylcarbamoyladenosine (t6A) MTTase Methylthiotransferase t6A->MTTase Methylthiolation ms2t6A 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) SAM S-adenosylmethionine (SAM) SAM->CDK5RAP1 SAM->MTTase Isopentenyltransferase->i6A CDK5RAP1->ms2i6A Tricarbonyl_synthase->t6A MTTase->ms2t6A

Caption: Biosynthetic pathways for ms2i6A and ms2t6A in eukaryotes.

Physiological Functions of ms2A Derivatives

The primary role of ms2A modifications in tRNA is to ensure the fidelity and efficiency of protein translation. [4][5]Specifically, they:

  • Stabilize Codon-Anticodon Pairing: The bulky and hydrophobic methylthio group at the C2 position restricts the conformation of the anticodon loop, thereby enhancing the stability of the codon-anticodon interaction.

  • Prevent Frameshifting: By ensuring accurate decoding, these modifications help to maintain the correct reading frame during translation.

  • Mitochondrial Function: ms2i6A modification in mitochondrial tRNAs is critical for the synthesis of mitochondrial-encoded proteins, and defects in this modification can lead to mitochondrial dysfunction and diseases such as myopathy. [6][7]

Part 3: The Hypothetical Landscape of N6-Methyl-2-methylthioadenosine (m6msA)

Based on the established pathways for m6A and ms2A derivatives, we can propose a hypothetical framework for the biosynthesis, metabolism, and potential functions of m6msA.

Hypothetical Biosynthesis and Metabolism of m6msA

The formation of m6msA would require both N6-methylation and C2-methylthiolation of an adenosine residue. Two potential biosynthetic routes can be envisioned:

  • N6-methylation followed by C2-methylthiolation: An m6A residue in RNA could serve as a substrate for an MTTase.

  • C2-methylthiolation followed by N6-methylation: A 2-methylthioadenosine residue could be a substrate for an N6-adenosine methyltransferase like METTL3/14.

The degradation of m6msA could potentially be mediated by enzymes that act on related molecules. For instance, the enzyme methylthioadenosine phosphorylase (MTAP), which salvages 5'-methylthioadenosine (MTA), could potentially recognize and cleave the glycosidic bond of m6msA. [8][9][10][11][12][13]

m6msA_hypothesis cluster_synthesis Hypothetical Biosynthesis cluster_degradation Hypothetical Metabolism Adenosine Adenosine in RNA N6_Methyltransferase N6-Methyltransferase (e.g., METTL3/14) Adenosine->N6_Methyltransferase C2_Methylthiotransferase C2-Methylthiotransferase (e.g., CDK5RAP1/MTTase) Adenosine->C2_Methylthiotransferase m6A N6-methyladenosine (m6A) m6A->C2_Methylthiotransferase Pathway 1 ms2A 2-methylthioadenosine (ms2A) ms2A->N6_Methyltransferase Pathway 2 m6msA N6-Methyl-2-methylthioadenosine (m6msA) Degrading_Enzyme Degrading Enzyme (e.g., MTAP?) m6msA->Degrading_Enzyme Degradation_Products Degradation Products N6_Methyltransferase->m6A N6_Methyltransferase->m6msA Pathway 2 C2_Methylthiotransferase->ms2A C2_Methylthiotransferase->m6msA Pathway 1 Degrading_Enzyme->Degradation_Products

Caption: Hypothetical biosynthetic and metabolic pathways for m6msA.

Postulated Physiological Functions of m6msA

Given the combined features of m6A and ms2A, m6msA could possess unique regulatory functions:

  • Fine-tuning Translation: The presence of both modifications on the same adenosine residue could provide a more intricate level of control over translation efficiency and fidelity than either modification alone.

  • Novel Reader Protein Interactions: The unique chemical structure of m6msA might be recognized by a distinct set of reader proteins, leading to novel downstream regulatory cascades.

  • Metabolic Sensing: The biosynthesis of m6msA would be dependent on the availability of both methyl and methylthio donors, suggesting a potential role in integrating cellular metabolic states with gene expression.

Part 4: Experimental Approaches for the Investigation of m6msA

The exploration of m6msA requires a multi-pronged experimental strategy, leveraging established techniques for the analysis of RNA modifications.

Detection and Quantification of m6msA

Table 1: Methodologies for the Detection and Quantification of Modified Nucleosides

MethodPrincipleAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of nucleosides by chromatography followed by mass-based detection and fragmentation analysis. [14][15][16][17][18]High sensitivity and specificity; allows for absolute quantification with standards.Requires specialized equipment; does not provide sequence context.
Antibody-based Methods (e.g., MeRIP-seq) Immunoprecipitation of RNA fragments containing the modification of interest using a specific antibody, followed by sequencing. [19]Provides transcriptome-wide mapping of the modification.Dependent on antibody specificity and availability; can have resolution limitations.
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules, where modifications cause characteristic changes in the electrical current. [20]Provides single-molecule, long-read information without reverse transcription.Accuracy in identifying specific modifications is still evolving.
Step-by-Step Protocol: Global Quantification of m6msA by LC-MS/MS
  • RNA Isolation: Isolate total RNA from the eukaryotic cells or tissues of interest using a high-purity extraction method.

  • mRNA Purification (Optional): If focusing on mRNA modifications, purify poly(A) RNA using oligo(dT)-magnetic beads.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture onto a reverse-phase liquid chromatography column for separation.

    • Couple the LC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop a specific MRM transition for m6msA based on its predicted mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion (typically the base).

  • Quantification: Prepare a standard curve using a synthesized m6msA standard of known concentration to enable absolute quantification.

Investigating the Biosynthesis and Function of m6msA
  • Identification of Candidate Enzymes: Use bioinformatic approaches to identify putative methyltransferases and methylthiotransferases.

  • In Vitro Enzymatic Assays: Express and purify candidate enzymes and test their ability to synthesize m6msA using synthetic RNA substrates.

  • Cell-based Studies: Utilize gene-editing techniques (e.g., CRISPR-Cas9) to knock out or knock down candidate enzyme genes in cell lines. Analyze the impact on global m6msA levels and downstream cellular phenotypes.

  • Proteomic Approaches: Employ chemical biology tools to identify potential reader proteins that specifically bind to m6msA-containing RNA sequences. [21]

Conclusion and Future Directions

While N6-Methyl-2-methylthioadenosine remains a hypothetical modification in eukaryotes, the existing knowledge of related adenosine modifications provides a strong rationale for its potential existence and physiological importance. The convergence of N6-methylation and C2-methylthiolation on a single adenosine residue could represent a sophisticated mechanism for fine-tuning gene expression in response to cellular cues.

The path forward requires a dedicated research effort to first unequivocally detect and quantify m6msA in various eukaryotic organisms. Subsequent identification of the enzymatic machinery responsible for its synthesis and removal will be crucial for elucidating its biological roles. The experimental strategies outlined in this guide provide a comprehensive framework for embarking on this exciting journey into the uncharted territories of the epitranscriptome. Unraveling the secrets of m6msA holds the promise of uncovering new layers of gene regulation and potentially identifying novel targets for therapeutic intervention in a range of human diseases.

References

  • Wei, F. Y., et al. (2015). Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans. Cell metabolism, 21(3), 428–442.
  • Avila, M. A., et al. (2019). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. Experimental & Molecular Medicine, 51(1), 1–13.
  • Kellner, S., et al. (2017). Quantification of Modified Nucleosides in the Context of NAIL-MS. In RNA Modifications (pp. 13-31). Humana Press, New York, NY.
  • Schwartz, M. H., et al. (2019). Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs. ACS chemical biology, 14(7), 1594–1601.
  • Wikipedia contributors. (2023, November 13). Methylthiotransferase. In Wikipedia, The Free Encyclopedia.
  • Reiter, V., et al. (2012). CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA. Nucleic acids research, 40(13), 6230–6239.
  • Wang, X., et al. (2021). N6-methyladenosine methyltransferases: functions, regulation, and clinical potential. Molecular cancer, 20(1), 1-19.
  • Yamamoto, T., et al. (2019).
  • The Physiological Society of Japan. (2015). Cdk5rap1-medicated modification of mitochondrial tRNAs is critical for the mitochondrial function as well as the development of mitochondrial diseases. The Journal of Physiological Sciences, 65(Suppl 1), S33-S278.
  • Nagao, A., et al. (2018). Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) mediates 2-methylthio (ms2) modifications in mammalian mitochondrial transfer RNAs. Mitochondrion, 43, 1-10.
  • De-Cárcer, G., et al. (2023). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 34(11), 2635-2643.
  • Basanta-Sanchez, M., et al. (2019). Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs. ACS Chemical Biology, 14(7), 1594-1601.
  • Ar-ra-bi, M. I., et al. (2018). N 6 -methyladenosine (m 6 A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review. International journal of molecular sciences, 19(12), 3848.
  • Helm, M. (2006). Detection of modified nucleosides by tandem mass spectrometry. AK-Helm.
  • García-Trevijano, E. R., et al. (2016). Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease. Molecular & cellular proteomics, 15(3), 949–964.
  • Srisuttee, R., et al. (2024). Quantitative proteomics analysis reveals possible anticancer mechanisms of 5'-deoxy-5'-methylthioadenosine in cholangiocarcinoma cells. PLoS one, 19(6), e0305342.
  • Arragain, S., et al. (2010). Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA. The Journal of biological chemistry, 285(37), 28425–28433.
  • National Academies of Sciences, Engineering, and Medicine. (2021). Current and Emerging Tools and Technologies for Studying RNA Modifications.
  • He, L., et al. (2019).
  • Pfaller, T., et al. (2020). Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression. Biotechnology Journal, 15(12), 2000411.
  • Arragain, S., et al. (2010). Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA. The Journal of biological chemistry, 285(37), 28425–28433.
  • Iraci, N., et al. (2016). Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells. Oncoimmunology, 5(8), e1202818.
  • Wei, F. Y., et al. (2017). Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species. Nucleic acids research, 45(16), 9595–9603.
  • Liu, N., & Pan, T. (2016). N6‐methyladenosine in Mammalian Messenger RNA: Function, Location, and Quantitation. Chemistry–An Asian Journal, 11(20), 2813-2819.
  • Boswinkle, K. E., et al. (2023). Biochemical and genetic studies define the functions of methylthiotransferases in methanogenic and methanotrophic archaea. Frontiers in Microbiology, 14, 1297059.
  • Boswinkle, K. E., et al. (2023). Biochemical and genetic studies define the functions of methylthiotransferases in methanogenic and methanotrophic archaea. Frontiers in Microbiology, 14, 1297059.
  • Morrison, E. N., et al. (2020). The Origins and Roles of Methylthiolated Cytokinins: Evidence From Among Life Kingdoms. Frontiers in Plant Science, 11, 592357.
  • Roy, R., & Yu, H. (2025). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences, 26(24), 1-25.
  • Di Timoteo, G., et al. (2020). New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System. Frontiers in Neuroscience, 14, 893.
  • Wang, C., et al. (2023). The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. Journal of the American Chemical Society, 145(8), 4786-4795.
  • Hagervall, T. G., et al. (1991). ms2i6A deficiency enhances proofreading in translation. Journal of molecular biology, 222(4), 1017–1022.
  • Niziolek, T. J., & Anderson, A. C. (2023). Chemoproteomic Approaches to Studying RNA Modification-Associated Proteins. Accounts of Chemical Research, 56(19), 2639-2650.
  • Motorin, Y., et al. (2017). Understanding RNA modifications: the promises and technological bottlenecks of the 'epitranscriptome'. Open biology, 7(5), 170067.
  • Liu, K., et al. (2022).
  • Reactome. (n.d.). Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA.
  • Bokar, J. A. (2005). Biosynthesis and Functions of Modified Nucleosides in Eukaryotic mRNA. In Fine-Tuning of RNA Functions by Modification and Editing (pp. 141-177). Springer, Berlin, Heidelberg.
  • Boswinkle, K. E., et al. (2023). Biochemical and genetic studies define the functions of methylthiotransferases in methanogenic and methanotrophic archaea. (OSTI ID: 1959325).
  • Ericson, J. U., & Björk, G. R. (1995). The methylthio group (ms2) of N6-(4-hydroxyisopentenyl)-2-methylthioadenosine (ms2io6A) present next to the anticodon contributes to the decoding efficiency of the tRNA. Journal of bacteriology, 177(8), 1967–1975.
  • Boswinkle, K. E., et al. (2023). Structures of methylthiolated biomolecules. (A) 2-methylthioadenosine...
  • Allie. (n.d.). 2-methylthio-N6-isopentenyladenosine (ms2i6A).
  • Chen, J., et al. (2020). The role of m6A modification in physiology and disease.
  • Li, Y., et al. (2024). Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A)

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Foundational

The Evolutionary Trajectory and Mechanistic Biology of N6-Methyl-2-methylthioadenosine (ms2m6A)

A Technical Guide for RNA Therapeutics and Epitranscriptomics Executive Summary Epitranscriptomics has unveiled over 160 distinct RNA modifications that dynamically regulate the post-transcriptional fate of RNA[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for RNA Therapeutics and Epitranscriptomics

Executive Summary

Epitranscriptomics has unveiled over 160 distinct RNA modifications that dynamically regulate the post-transcriptional fate of RNA[1]. Among these, 2-methylthio-N6-methyladenosine (ms2m6A) represents a highly specialized, hyper-modified nucleoside predominantly localized at position 37 of the transfer RNA (tRNA) anticodon loop[2],[3]. This whitepaper dissects the thermodynamic causality, evolutionary biosynthesis, and analytical quantification of ms2m6A, providing drug development professionals with actionable insights for engineering next-generation RNA therapeutics.

Structural Biology and Thermodynamic Causality

The localization of ms2m6A at position 37 (immediately adjacent to the 3' end of the anticodon) is not a random evolutionary artifact; it is a thermodynamically driven adaptation designed to ensure translation fidelity[3],[4].

Unmodified N6-methyladenosine (m6A) introduces steric hindrance that inherently destabilizes RNA duplexes[3]. However, evolution countered this by introducing a 2-methylthio (ms2) group, which fundamentally alters the electronic and steric landscape of the nucleobase[3].

The Causality of the ms2 Group: Thermodynamic melting experiments demonstrate that while m6A destabilizes RNA duplexes, the synergistic presence of the 2-methylthio group in ms2m6A actually stabilizes the duplex by 0.94 kcal/mol relative to m6A alone[3]. This structural "spring-loading" is critical at the wobble position, as it prevents ribosomal frameshifting, enhances codon-anticodon recognition, and locks the sugar into a favorable C3'-endo conformation during translation[3],[4].

Table 1: Thermodynamic Stability (ΔΔG) Comparison of Position 37 Modifications
ModificationRelative Stability vs A (kcal/mol)Relative Stability vs m6A (kcal/mol)Mechanistic Structural Effect
A (Unmodified)0.00 (Baseline)N/AStandard Watson-Crick base pairing.
m6A Destabilizing0.00 (Baseline)Steric hindrance at the N6 position disrupts local duplex geometry.
ms2m6A Destabilizing vs A+0.94 2-methylthio group electronically compensates for N6 steric clash.
i6A DestabilizingN/ABulky isopentenyl group prevents misreading.
ms2i6A Destabilizing vs A+0.29 (vs i6A)Thiolation stabilizes the anticodon loop structure.

Data synthesized from thermodynamic melting studies of RNA hairpins in physiological buffers[3].

Evolutionary Divergence of Methylthiotransferases (MTTases)

The biosynthesis of ms2m6A and its related methylthio-analogs (e.g., ms2i6A, ms2t6A) is catalyzed by a highly conserved family of Radical S-adenosylmethionine (SAM) methylthiotransferases (MTTases) [5].

Phylogenetic profiling reveals that the Last Universal Common Ancestor (LUCA) likely possessed a core MTTase that utilized a [4Fe-4S] cluster to insert sulfur into unreactive C-H bonds[5]. This ancestral enzyme subsequently diverged into specialized subfamilies across the domains of life[5]:

  • MiaB: Found predominantly in bacteria, this enzyme catalyzes the methylthiolation of i6A to ms2i6A, a modification critical for bacterial virulence and translation fidelity[5],[6].

  • CDKAL1 (Mj0867 Subfamily): The mammalian and archaeal homolog responsible for modifying t6A to ms2t6A. Deficiencies in CDKAL1 lead to aberrant tRNA decoding and are directly linked to mitochondrial dysfunction and Type 2 Diabetes[7],[8].

  • RimO: A divergent bacterial enzyme that uniquely methylthiolates the Asp88 residue of ribosomal protein S12, showcasing a rare evolutionary leap where an RNA-modifying architecture adapted to modify proteins[5].

Pathway A Adenosine (A37) m6A N6-methyladenosine (m6A) A->m6A Methyltransferase (TRMT family) ms2m6A 2-methylthio-N6-methyladenosine (ms2m6A) m6A->ms2m6A Methylthiolation (Sulfur insertion) MTTase Radical SAM MTTase (e.g., CDKAL1/MiaB homologs) MTTase->ms2m6A Catalyzes via [4Fe-4S] cluster

Caption: Biosynthetic progression from Adenosine to ms2m6A catalyzed by Radical SAM MTTases.

Table 2: Evolutionary Distribution of Radical SAM MTTases
Enzyme SubfamilyPrimary Domain of LifeTarget SubstrateBiological Implication
MiaB Bacteriai6A → ms2i6ARegulates translation speed and virulence gene expression.
CDKAL1 Eukaryotes / Archaeat6A → ms2t6APrevents ribosomal frameshifting; linked to metabolic diseases.
YqeV Bacteriat6A → ms2t6AAnticodon loop stabilization in specific bacterial clades.
RimO BacteriaProtein S12 (Asp88)Ribosomal structural integrity (Protein modification).

Analytical Workflows: LC-MS/MS Quantification of ms2m6A

Accurate quantification of hyper-modified nucleosides requires a self-validating analytical pipeline to prevent artifactual degradation of the sulfur moiety[4],[9]. The industry gold standard is reverse-phase Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (RP-UPLC-MS/MS)[9].

Step-by-Step Methodology
  • tRNA Isolation & Enrichment:

    • Protocol: Extract total RNA using a guanidinium thiocyanate-phenol-chloroform gradient (e.g., TRIzol) to immediately quench endogenous RNases[4]. Enrich the tRNA fraction using Size-Exclusion Chromatography (SEC).

    • Causality: ms2m6A is a low-abundance modification restricted to specific tRNAs. Removing the massive rRNA and mRNA background exponentially increases the signal-to-noise ratio for position 37 modifications[9].

  • Isotope Spike-In (Self-Validation Step):

    • Protocol: Prior to digestion, spike a known concentration of [15N]-stable isotope-labeled tRNA (derived from P. syringae) into the sample[9].

    • Causality: Matrix effects during electrospray ionization (ESI) cause unpredictable ion suppression. The [15N]-internal standard normalizes both enzymatic digestion efficiency and ionization variance, ensuring absolute quantitative trustworthiness[9].

  • Enzymatic Digestion:

    • Protocol: Incubate the enriched tRNA with Nuclease P1 at pH 5.5 (to cleave phosphodiester bonds into 5'-monophosphates), followed by recombinant Shrimp Alkaline Phosphatase (rSAP) at pH 8.0 (to remove the phosphate group)[4].

    • Causality: Mass spectrometers detect single nucleosides most efficiently. Incomplete digestion will artificially lower ms2m6A readouts, making the [15N] spike-in recovery check critical.

  • UPLC-MS/MS Analysis:

    • Protocol: Inject the nucleoside mixture onto a C18 reverse-phase column coupled to a Triple Quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[9].

    • Causality: The hydrophobic 2-methylthio group significantly increases the retention time of ms2m6A compared to standard m6A, allowing for baseline chromatographic separation before the molecules enter the mass analyzer[9].

Workflow N1 1. tRNA Isolation (Phenol-Chloroform + SEC) N3 3. Enzymatic Digestion (Nuclease P1 + rSAP) N1->N3 N2 2. [15N] Spike-In (Internal Standard) N2->N3 Normalizes Matrix Effects N4 4. UPLC Separation (C18 Column) N3->N4 N5 5. MS/MS Detection (Triple Quadrupole) N4->N5

Caption: Self-validating LC-MS/MS workflow for the absolute quantification of ms2m6A.

Implications for Drug Development

The discovery and functional mapping of hyper-modified nucleosides like ms2m6A are revolutionizing the design of modified non-coding RNAs (mocRNAs) and synthetic mRNA therapeutics[10].

By engineering ms2m6A and its structural analogs into synthetic RNA vectors (such as 3' terminal motifs or synthetic tRNAs), drug developers can protect therapeutic RNA from cellular exonucleases[10]. The thermodynamic stability imparted by the methylthio group provides a structural shield against premature degradation, which has been shown to enhance protein translation efficiency by factors of 2 to 4 in mammalian cell lines[10]. As the epitranscriptomic code continues to be deciphered, leveraging the evolutionary perfection of modifications like ms2m6A will be paramount for the next generation of highly stable, high-fidelity RNA drugs.

References

  • Source: genesilico.
  • Source: Oxford Academic (Nucleic Acids Research)
  • RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli Source: PNAS URL
  • Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS Source: bioRxiv URL
  • Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions Source: Semantic Scholar URL
  • US20240277872A1 - Modified mRNA, modified non-coding RNA, and uses thereof Source: Google Patents URL
  • Epitranscriptomic code and its alterations in human disease Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N6-Methyl-2-methylthioadenosine (ms²t⁶A) in tRNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: Unveiling a Critical tRNA Modification The epitranscriptome comprises a vast array of over 170 chemical modifications to RNA, which provides a dynamic layer of gene regulation beyond the primary sequence. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Critical tRNA Modification

The epitranscriptome comprises a vast array of over 170 chemical modifications to RNA, which provides a dynamic layer of gene regulation beyond the primary sequence. Transfer RNAs (tRNAs) are the most heavily modified RNA species, with modifications playing critical roles in their structure, stability, and function in protein translation.[1] One such critical modification is N6-Methyl-2-methylthioadenosine (ms²t⁶A) , a hypermodified nucleoside found at position 37, immediately 3' to the anticodon, in specific tRNAs such as tRNALys(UUU).[2][3]

The presence of ms²t⁶A is essential for translational fidelity, ensuring the accurate decoding of cognate codons (e.g., AAA and AAG for tRNALys(UUU)).[2][4] Its biosynthesis is a multi-step process, beginning with the formation of N6-threonylcarbamoyladenosine (t⁶A), a universal tRNA modification.[5][6] In a subsequent, critical step, a methylthio (-SCH₃) group is added by a methylthiotransferase. In eukaryotes, this enzyme is known as CDKAL1 (Cdk5 regulatory subunit-associated protein 1-like 1).[2][7][8] The functional importance of this pathway is underscored by its link to human health; genetic variations in the CDKAL1 gene that impair ms²t⁶A synthesis are strongly associated with an increased risk of type 2 diabetes, primarily due to reduced proinsulin translation and subsequent ER stress.[2][8][9]

Given its role in maintaining translational accuracy and its implication in metabolic disease, robust and quantitative methods for detecting ms²t⁶A are essential for basic research, diagnostics, and drug development. This application note provides a detailed protocol for the gold-standard method of ms²t⁶A detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled specificity and sensitivity for identifying and quantifying modified nucleosides within a complex biological sample.[10][11]

ms2t6A Biosynthesis cluster_0 Biosynthesis Pathway of ms²t⁶A A37 Adenosine-37 (in tRNA) t6A t⁶A (N⁶-threonylcarbamoyl-adenosine) A37->t6A TsaB, TsaC, TsaD, TsaE (Bacteria) YrdC, OSGEPL1 (Euk. Mitochondria) ms2t6A ms²t⁶A (N⁶-Methyl-2-methylthio-adenosine) t6A->ms2t6A MtaB (Bacteria) CDKAL1 (Eukaryotes)

Figure 1: Biosynthetic pathway of ms²t⁶A modification at position 37 of tRNA.

Principle of the Method

The quantitative analysis of ms²t⁶A relies on a multi-step workflow that isolates the target RNA, breaks it down into its constituent nucleosides, and uses the unique mass-to-charge ratio of each nucleoside for specific detection and quantification. Unlike methods developed for widespread mRNA modifications like m⁶A (e.g., MeRIP-seq), antibody-based enrichment is not suitable for ms²t⁶A due to the lack of highly specific antibodies and the modification's presence on a distinct RNA class (tRNA).

The LC-MS/MS workflow proceeds as follows:

  • Isolation of Total or Purified tRNA: High-quality tRNA is extracted from cells or tissues. Purity is paramount to ensure that the detected modifications originate from the intended RNA species.[10]

  • Enzymatic Hydrolysis: The purified tRNA is completely digested into individual nucleosides using a cocktail of nucleases and phosphatases. This step breaks the phosphodiester backbone and removes the phosphate group, yielding a mixture of canonical and modified nucleosides.

  • Chromatographic Separation (HPLC): The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. Using a reverse-phase column, the nucleosides are separated based on their physicochemical properties, primarily hydrophobicity. This separation is crucial for resolving isomers and reducing matrix effects during mass analysis.

  • Detection and Quantification (MS/MS): As the separated nucleosides elute from the HPLC column, they are ionized (typically by electrospray ionization, ESI) and introduced into a tandem mass spectrometer (e.g., a triple quadrupole). The instrument is set to a specific mode, Dynamic Multiple Reaction Monitoring (dMRM), which provides two levels of mass filtering for exceptional specificity. It selects for the precursor ion (the molecular mass of ms²t⁶A) and then fragments it, selecting for a specific product ion (typically the modified base). The signal intensity of this specific transition is proportional to the amount of ms²t⁶A in the sample.

LC-MS_Workflow start Biological Sample (Cells or Tissues) rna_extraction 1. tRNA Isolation (e.g., Acid-Phenol Extraction) start->rna_extraction digestion 2. Enzymatic Digestion (Nuclease P1, Phosphatase, etc.) rna_extraction->digestion hplc 3. HPLC Separation (Reverse-Phase C18 Column) digestion->hplc msms 4. Tandem MS Analysis (ESI-QqQ, dMRM Mode) hplc->msms data 5. Data Analysis (Quantification vs. Adenosine) msms->data

Figure 2: General experimental workflow for ms²t⁶A detection by LC-MS/MS.

Detailed Application Protocols

Protocol 1: Isolation of Total tRNA from Mammalian Cells

Rationale: This protocol utilizes an acidic phenol-chloroform extraction, which effectively separates RNA from DNA and proteins. Subsequent salt precipitation steps enrich for smaller RNA species, including tRNA.[12][13]

Materials:

  • Cell pellet (from ~1-5 x 10⁷ cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5)

  • 5 M NaCl

  • Isopropanol, 100%

  • Ethanol, 75%

  • Nuclease-free water

Procedure:

  • Cell Harvest: Harvest cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet once with 10 mL of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Lysis and Extraction: Resuspend the cell pellet in 1 mL of nuclease-free water. Add 1 mL of acid phenol:chloroform, vortex vigorously for 1 minute, and incubate at room temperature for 15 minutes with intermittent vortexing.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Avoid disturbing the interphase.

  • Enrichment for Small RNAs: To the aqueous phase, add 0.1 volumes of 5 M NaCl and 1 volume of isopropanol. Mix well and incubate at -20°C for at least 1 hour to precipitate all RNA.

  • Initial RNA Pellet: Centrifuge at 16,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • High Molecular Weight RNA Precipitation (Optional but Recommended): Resuspend the pellet in 200 µL of nuclease-free water. Add 20 µL of 5 M NaCl (final concentration 0.5 M) and incubate on ice for 30 minutes to selectively precipitate larger RNAs (rRNA, mRNA).

  • tRNA Fraction Collection: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the tRNA-enriched fraction. Carefully transfer the supernatant to a new tube.

  • Final tRNA Precipitation: Add 2.5 volumes of 100% ethanol to the supernatant and incubate at -20°C for at least 1 hour.

  • Final Wash and Resuspension: Centrifuge at 16,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the pellet with 1 mL of cold 75% ethanol. Centrifuge again for 5 minutes. Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspension: Resuspend the tRNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Quality Control: Assess tRNA integrity and purity using a Bioanalyzer or by running an aliquot on a 10% TBE-Urea denaturing polyacrylamide gel. Quantify the concentration using a NanoDrop or Qubit fluorometer.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

Rationale: A combination of enzymes is required to completely hydrolyze the RNA polymer into its constituent nucleosides, which are the analytes for MS analysis. Nuclease P1 performs the initial endo- and exonucleolytic cleavage, while phosphodiesterases and phosphatases ensure the removal of all phosphate groups.[14]

Materials:

  • Purified tRNA sample (1-2 µg)

  • Nuclease P1 (Sigma-Aldrich)

  • Snake Venom Phosphodiesterase (Worthington)

  • Bacterial Alkaline Phosphatase (or Calf Intestinal Phosphatase)

  • 10X Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a 0.5 mL microcentrifuge tube, combine the following:

    • Purified tRNA: 1-2 µg

    • 10X Reaction Buffer: 2 µL

    • Nuclease P1: 1 U

    • Snake Venom Phosphodiesterase: 0.01 U

    • Alkaline Phosphatase: 10 U

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently by flicking the tube. Incubate the reaction at 37°C for 2-4 hours.

  • Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes. Centrifuge briefly to collect condensation.

  • Sample Preparation for LC-MS: The digested sample can be directly diluted with the initial mobile phase (e.g., 5 mM ammonium acetate) and centrifuged at high speed (e.g., 16,000 x g for 10 min) to pellet any denatured protein before transferring the supernatant to an HPLC vial.

Protocol 3: LC-MS/MS Analysis for ms²t⁶A Quantification

Rationale: This protocol uses a reverse-phase C18 column to separate the nucleosides and a triple quadrupole mass spectrometer operating in dMRM mode for highly specific and sensitive detection.[10][14]

Instrumentation & Materials:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent with an ESI source

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water, pH adjusted to 5.3 with acetic acid

  • Mobile Phase B: LC-MS grade Acetonitrile

  • Standards: Commercially available or synthesized standards for Adenosine (A) and ms²t⁶A for retention time confirmation and (optional) absolute quantification.

Procedure:

  • LC Method Setup:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 0% B

      • 2-12 min: 0% to 20% B (linear gradient)

      • 12-15 min: 20% to 50% B (linear gradient)

      • 15-17 min: Hold at 50% B (column wash)

      • 17.1-22 min: Return to 0% B (re-equilibration)

  • MS Method Setup (Positive ESI Mode):

    • Gas Temperature: 300°C

    • Gas Flow: 7 L/min

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • dMRM Transitions Setup: Create a dMRM method including transitions for ms²t⁶A and the canonical nucleoside Adenosine (A) for normalization.

    • N6-Methyl-2-methylthioadenosine (ms²t⁶A):

      • Precursor Ion (Q1): m/z 429.1

      • Product Ion (Q3): m/z 297.1 (Represents the modified base after loss of the ribose moiety)

      • Collision Energy (CE): ~15 V (Optimize for your instrument)

    • Adenosine (A):

      • Precursor Ion (Q1): m/z 268.1

      • Product Ion (Q3): m/z 136.1 (Represents the adenine base)

      • Collision Energy (CE): ~10 V (Optimize for your instrument)

  • Analysis Run:

    • Inject a blank (mobile phase A) to ensure the system is clean.

    • Inject standards to determine the precise retention times for A and ms²t⁶A.

    • Inject the digested biological samples.

Data Analysis and Quantification

  • Peak Identification: In the chromatogram for each sample, identify the peaks for Adenosine and ms²t⁶A by matching their retention times and specific MRM transitions to those of the standards.

  • Peak Integration: Integrate the area under the curve for each identified peak using the instrument's software (e.g., Agilent MassHunter).

  • Relative Quantification: The level of ms²t⁶A is typically expressed as a ratio relative to the amount of unmodified adenosine. This normalizes for any variations in sample loading or digestion efficiency.

    Ratio (ms²t⁶A / A) = (Peak Area of ms²t⁶A) / (Peak Area of A)

    This ratio can then be compared across different experimental conditions (e.g., control vs. CDKAL1 knockout cells) to determine the relative change in modification levels.

Comparative Summary of Detection Methodologies

FeatureLC-MS/MSAntibody-Based (e.g., MeRIP)Sequencing-Based (e.g., mim-tRNAseq)
Analyte Individual NucleosidesRNA Fragments (~100 nt)cDNA reads
Specificity Very High (based on mass)Variable; depends on antibody quality. Not available for ms²t⁶A.[15]Indirect; relies on RT stops or mutations.[16]
Resolution Global (no sequence context)~100-200 ntSingle nucleotide
Quantification Absolute or Relative (Gold Standard)[10][11]Semi-quantitative (enrichment-based)Relative (based on RT signatures)
Throughput ModerateHighHigh
Requirement Specialized equipment & expertiseSpecific antibody requiredAdvanced bioinformatics required[16]
Suitability for ms²t⁶A Excellent (Recommended Method) Not ApplicableIndirect and technically challenging

References

  • Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Begley, T. J. (2012). A quantitative systems-level analysis of tRNA modifications in yeast. PLoS Genetics, 8(12), e1003107. [Link]

  • Pan, J., Liu, Y., He, L., & Chen, W. (2021). Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(3), 1423–1432. [Link]

  • Ramos-Morales, E., Ross, R. L., & Alfonzo, J. D. (2022). Liquid chromatography–mass spectrometry (LC–MS/MS) analysis of tRNA modifications. RNA, 28(1), 1-6. [Link]

  • Liu, Y., Pan, J., & Chen, W. (2020). Full-Range Profiling of tRNA Modifications Using LC–MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(3), 1423-1432. [Link]

  • Arraystar Inc. (n.d.). LC-MS Base tRNA Modification Analysis Service. Retrieved from [Link]

  • Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]

  • Warren, C. A., Exley, R. M., & O'Neill, A. J. (2025). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. Methods. [Link]

  • Lin, H., & Pan, T. (2025). HPLC Analysis of tRNA-Derived Nucleosides. bio-protocol, 15(4), e4964. [Link]

  • Ivanov, A., Gponova, T., & Sjakste, N. (2020). Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs. Non-coding RNA Research, 5(1), 1-9. [Link]

  • Väre, V., & Väre, T. (2019). Isolation of tRNA from Biological Samples. Bio-protocol, 9(12), e3274. [Link]

  • Nedialkova, D. (2021). Measuring the (tRNA) world by mim-tRNAseq. Max Planck Institute of Biochemistry. [Link]

  • Shigematsu, M., & Kirino, Y. (2023). Advances in methods for tRNA sequencing and quantification. Journal of Biochemistry, 174(6), 569-577. [Link]

  • Thiaville, P. C., Iwata-Reuyl, D., & de Crécy-Lagard, V. (2014). Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t(6)A), a universal modification of tRNA. RNA biology, 11(12), 1529–1539. [Link]

  • Zheng, G., Dahl, J. A., Niu, Y., Fedorcsak, P., Huang, C. M., Li, C. J., ... & He, C. (2015). DM-tRNA-seq for sensitive and accurate tRNA modification analysis at single-base resolution. Nature methods, 12(9), 835-842. [Link]

  • Perrochia, L., Crozat, E., Hecker, A., Zhang, W., Bareille, J., Collinet, B., ... & de Crécy-Lagard, V. (2013). In vitro biosynthesis of a universal t6A tRNA modification in prokaryotes and eukaryotes. Nucleic acids research, 41(3), 1953–1964. [Link]

  • Miyauchi, K., Kimura, S., & Suzuki, T. (2017). Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Nucleic acids research, 45(2), 903–912. [Link]

  • Wei, F. Y., Suzuki, T., Watanabe, S., Kimura, S., Kaitsuka, T., Fujimura, A., ... & Komatsu, M. (2011). Deficit of tRNA(Lys) modification by Cdkal1 causes the development of type 2 diabetes in mice. The Journal of clinical investigation, 121(9), 3598–3608. [Link]

  • Arragain, S., Forouhar, F., Nakatani, Y., Meduri, R., Voehler, M., Chen, S., ... & de Crécy-Lagard, V. (2010). Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA. The Journal of biological chemistry, 285(37), 28425–28433. [Link]

  • McCown, M., Vare, V. Y., & Agris, P. F. (2021). Silencing of the tRNA Modification Enzyme Cdkal1 Effects Functional Insulin Synthesis in NIT-1 Cells: tRNALys3 Lacking ms2- (ms2t6A37) is Unable to Establish Sufficient Anticodon:Codon Interactions to Decode the Wobble Codon AAG. Genes, 12(2), 246. [Link]

  • McCown, M., Vare, V. Y., & Agris, P. F. (2021). Silencing of the tRNA Modification Enzyme Cdkal1 Effects Functional Insulin Synthesis in NIT-1 Cells: tRNALys3 Lacking ms2- (ms2t6A37) is Unable to Establish Sufficient Anticodon:Codon Interactions to Decode the Wobble Codon AAG. Genes, 12(2), 246. [Link]

  • Sahu, S., & Sahu, A. (2022). Involvement of Cdkal1 in the etiology of type 2 diabetes mellitus and microvascular diabetic complications: a review. Egyptian Journal of Medical Human Genetics, 23(1), 1-9. [Link]

  • Boccaletto, P., Machnicka, M. A., Purta, E., Piatkowski, P., Baginski, B., Wirecki, T. K., ... & Bujnicki, J. M. (2018). MODOMICS: a database of RNA modification pathways. 2017 update. Nucleic acids research, 46(D1), D303-D307. [Link]

Sources

Application

protocol for N6-Methyl-2-methylthioadenosine immunoprecipitation (MeRIP)

Application Note: Advanced Transcriptome-Wide Mapping of 2-Methylthio-N6-Methyladenosine via ms²m⁶A-MeRIP Executive Summary The epitranscriptomic landscape extends far beyond standard N6-methyladenosine (m⁶A). The hyper-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Transcriptome-Wide Mapping of 2-Methylthio-N6-Methyladenosine via ms²m⁶A-MeRIP

Executive Summary

The epitranscriptomic landscape extends far beyond standard N6-methyladenosine (m⁶A). The hyper-modified nucleoside 2-methylthio-N6-methyladenosine (ms²m⁶A) —traditionally characterized at position 37 of transfer RNAs (tRNAs) to stabilize U-A base pairing and prevent ribosomal frameshifting—is increasingly recognized for its complex structural dynamics in broader RNA species[1]. Mapping this dual-modified nucleoside requires a highly specialized immunoprecipitation (MeRIP) protocol. This application note provides a field-proven, causality-driven methodology for ms²m⁶A-MeRIP, prioritizing steric accessibility, thermodynamic stability, and competitive elution to guarantee high-fidelity sequencing libraries.

Mechanistic Background & Experimental Causality

As a Senior Application Scientist, I emphasize that successful epitranscriptomic mapping is not merely following a recipe; it requires manipulating the biophysical properties of the target.

The Thermodynamic Challenge: The ms²m⁶A modification (PubChem CID 22723869) features both a methylthio group at the C2 position and a methyl group at the N6 position[2]. Research has demonstrated that the presence of 2-methylthio-N6-alkyladenosines significantly alters the thermodynamic stability of RNA duplexes, often destabilizing them depending on the sequence context[3]. However, in physiological buffer conditions (e.g., 10 mM MgCl₂, 150 mM KCl), these modifications can induce specific secondary structures[4]. If an immunoprecipitation (IP) buffer lacks appropriate divalent cations, the RNA may adopt unnatural conformations, sterically hiding the ms²m⁶A epitope from the capturing antibody.

The Specificity Imperative (Competitive Elution): Standard MeRIP protocols often utilize Proteinase K to digest the antibody and release the bound RNA[5]. For hyper-modifications like ms²m⁶A, this is a critical error. Proteinase K releases all RNA trapped in the bead matrix or bound non-specifically to the antibody's Fc region, destroying the signal-to-noise ratio. Instead, this protocol employs competitive elution using an excess of free ms²m⁶A nucleoside. This guarantees that only RNA specifically occupying the antibody's paratope is released, creating a self-validating system for true positive enrichment.

Visual Workflow

ms2m6A_Protocol A Total RNA Isolation & rRNA Depletion B Zn2+ Mediated RNA Fragmentation A->B D Immunoprecipitation (Optimized Buffer) B->D C Antibody-Bead Conjugation C->D E Stringent Washing (Low/High Salt) D->E F Competitive Elution (Free ms2m6A) E->F G RNA Purification & QC F->G H NGS Library Prep & Sequencing G->H

Workflow for ms2m6A-MeRIP showcasing fragmentation, immunoprecipitation, and competitive elution.

Quantitative Parameters & Buffer Formulations

To ensure reproducibility, all buffer formulations must be strictly adhered to. The inclusion of MgCl₂ is non-negotiable for maintaining the structural presentation of the ms²m⁶A epitope[3].

Buffer / ParameterComposition & SpecificationsPurpose
IP Buffer (1X) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 0.1% NP-40, 1 U/µL RNase InhibitorMaintains physiological RNA folding; minimizes non-specific hydrophobic interactions.
Low-Salt Wash Buffer 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% NP-40Removes loosely bound background RNA without disrupting the antigen-antibody complex.
High-Salt Wash Buffer 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% NP-40Disrupts electrostatic non-specific interactions between RNA backbone and bead matrix.
Elution Buffer 1X IP Buffer + 20 mM free ms²m⁶A nucleosideCompetitively displaces target RNA from the antibody binding pocket.
RNA Fragment Size 100 – 200 nucleotidesEnsures high-resolution spatial mapping of the modification site.
Input RNA Requirement 10 – 50 µg (rRNA-depleted)Compensates for the low stoichiometric abundance of ms²m⁶A in non-tRNA species.

Step-by-Step ms²m⁶A-MeRIP Protocol

Step 1: RNA Preparation and Fragmentation

Causality: Intact RNA transcripts can span thousands of nucleotides. Immunoprecipitating intact RNA would pull down the entire transcript even if only a single ms²m⁶A is present, destroying the spatial resolution required for NGS mapping[5].

  • Isolate total RNA using a standard TRIzol/chloroform method and perform DNase I treatment.

  • Deplete ribosomal RNA (rRNA) using a commercial ribo-depletion kit. Note: If specifically profiling tRNAs, size-select for small RNAs (<200 nt) instead.

  • Resuspend 10–50 µg of rRNA-depleted RNA in 18 µL of RNase-free water.

  • Add 2 µL of 10X ZnCl₂ Fragmentation Buffer. Incubate at 94°C for exactly 4 minutes.

  • Immediately add 2 µL of 0.5 M EDTA to chelate the Zn²⁺ ions and halt fragmentation.

  • Purify the fragmented RNA using ethanol precipitation and verify the size distribution (~100-200 nt) via an Agilent Bioanalyzer.

Step 2: Antibody-Bead Conjugation
  • Transfer 50 µL of Protein A/G Magnetic Beads to a low-binding tube. Wash twice with 1 mL of 1X IP Buffer using a magnetic stand.

  • Resuspend the beads in 500 µL of 1X IP Buffer.

  • Add 5–10 µg of highly specific anti-ms²m⁶A antibody.

  • Incubate on a rotating wheel at room temperature for 2 hours to allow optimal Fc-domain orientation on the beads.

  • Wash the conjugated beads three times with 1X IP Buffer to remove unbound antibody.

Step 3: Immunoprecipitation (Target Capture)

Causality: The binding kinetics of modified nucleosides to antibodies are temperature-sensitive. Performing this step at 4°C stabilizes the RNA-antibody complex while suppressing residual RNase activity.

  • Denature the fragmented RNA at 75°C for 5 minutes, then immediately snap-chill on ice for 3 minutes. This resolves transient aggregates while allowing the 10 mM MgCl₂ in the IP buffer to guide the RNA into its stable, native secondary structure[4].

  • Add the RNA to the antibody-conjugated beads. Adjust the final volume to 1 mL with 1X IP Buffer.

  • Add 400 Units of recombinant RNase inhibitor.

  • Incubate on a rotating wheel at 4°C for 3 to 4 hours.

Step 4: Stringent Washing

Causality: The transition from low to high salt disrupts different classes of non-specific binding. Skipping the high-salt wash will result in massive false-positive peaks in your sequencing data.

  • Place the tube on a magnetic stand and discard the supernatant (save 50 µL as the "Unbound/Input" control).

  • Wash the beads twice with 1 mL of Low-Salt Wash Buffer (5 minutes per wash, rotating at 4°C).

  • Wash the beads twice with 1 mL of High-Salt Wash Buffer (5 minutes per wash, rotating at 4°C).

  • Perform one final wash with 1 mL of 1X IP Buffer to re-equilibrate the salt concentration prior to elution.

Step 5: Competitive Elution

Causality: Utilizing the free ms²m⁶A nucleoside ensures that only RNA molecules possessing the exact chemical modification are released[2].

  • Resuspend the washed beads in 200 µL of Elution Buffer (containing 20 mM free ms²m⁶A nucleoside).

  • Incubate on a thermomixer at 4°C for 1 hour with continuous shaking (1000 RPM) to maintain bead suspension.

  • Place on the magnetic stand and carefully transfer the supernatant (containing the enriched ms²m⁶A-RNA) to a new low-binding tube.

  • Repeat the elution step once more with an additional 200 µL of Elution Buffer. Pool the eluents (400 µL total).

Step 6: RNA Recovery and Library Preparation
  • Add 40 µL of 3M Sodium Acetate (pH 5.2), 2 µL of Glycogen (20 mg/mL), and 1 mL of absolute ethanol to the pooled eluent.

  • Incubate at -80°C for overnight precipitation.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C. Wash the pellet with 75% ethanol, air-dry, and resuspend in 12 µL of RNase-free water.

  • Proceed to standard stranded RNA-seq library preparation (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).

Quality Control & Self-Validation

To ensure the system is self-validating, always run a mock IP (IgG control) in parallel. The RNA yield from the ms²m⁶A-MeRIP should be at least 10-fold higher than the IgG control when quantified via Qubit RNA HS Assay. Furthermore, spike-in controls of synthetic RNA oligos—one containing ms²m⁶A and one containing standard m⁶A—should be introduced prior to fragmentation to calculate the exact enrichment efficiency and cross-reactivity rate of the antibody post-sequencing.

References

  • Modomics - A Database of RNA Modifications: 2-methylthio-N6-methyladenosine (ms2m6A). GeneSilico.[Link]

  • The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Kierzek E, et al. Nucleic Acids Research (Oxford Academic).[Link]

  • 2-Methylthio-N6-methyladenosine | C12H17N5O4S | CID 22723869. PubChem (NIH).[Link]

  • Epitranscriptomic code and its alterations in human disease. Kadumuri RV, Janga SC. Trends in Molecular Medicine (PMC/NIH).[Link]

Sources

Method

development of antibodies specific for N6-Methyl-2-methylthioadenosine

Application Note: Development and Validation of Highly Specific Antibodies against N6-Methyl-2-methylthioadenosine (ms2m6A) Abstract Epitranscriptomics relies heavily on the accurate mapping of RNA modifications to under...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of Highly Specific Antibodies against N6-Methyl-2-methylthioadenosine (ms2m6A)

Abstract Epitranscriptomics relies heavily on the accurate mapping of RNA modifications to understand post-transcriptional gene regulation. While N6-methyladenosine (m6A) is widely studied, hypermodified nucleosides like1[1] play critical roles in RNA bioactivity and can serve as important biomarkers[2]. Mapping ms2m6A transcriptome-wide requires highly specific antibodies to overcome the limitations of current sequencing technologies[3]. However, the structural similarity between ms2m6A, m6A, and unmodified adenosine poses a significant challenge for antibody specificity. This application note details a robust, causality-driven protocol for developing and validating ms2m6A-specific antibodies, ensuring zero cross-reactivity with abundant off-target RNA modifications.

Strategic Workflow & Causality

Developing an antibody against a small molecule (<400 Da) like ms2m6A (CAS: 13406-51-4)[4] requires a strategic approach to hapten presentation. Because ms2m6A is inherently non-immunogenic, it must be conjugated to a carrier protein.

The Causality of Conjugation: The immune system generates antibodies against the most exposed epitopes of a conjugated hapten. If we conjugate ms2m6A to a carrier protein via its purine base, we mask the very functional groups (the N6-methyl and 2-methylthio groups) that distinguish it from unmodified adenosine. Therefore, we must use the Erlanger periodate oxidation method to conjugate the nucleoside via its ribose sugar. This leaves the uniquely modified purine ring fully exposed to the host's immune system, maximizing the probability of generating modification-specific paratopes.

G Hapten Hapten Synthesis (ms2m6A-Ribose Oxidation) Conjugation Carrier Conjugation (KLH for Immunization, BSA for Screening) Hapten->Conjugation Immunization Immunization Strategy (Rabbits/Mice, Adjuvant) Conjugation->Immunization Screening Hybridoma/B-cell Screening (Counter-selection vs m6A/A) Immunization->Screening Validation Validation (MeRIP-Seq / Competitive ELISA) Screening->Validation

Workflow for ms2m6A-specific antibody generation and validation.

Experimental Protocols

Protocol A: Hapten Design and Carrier Conjugation

This protocol utilizes Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for downstream screening to avoid isolating carrier-protein-specific antibodies.

  • Ribose Oxidation (Dialdehyde Formation): Dissolve 10 mg of ms2m6A in 1 mL of 0.1 M sodium periodate (NaIO₄). Incubate for 30 minutes at room temperature in the dark. Causality: Periodate specifically cleaves the 2',3'-cis-diol of the ribose ring, forming reactive dialdehydes without altering the purine base chemistry.

  • Quenching: Add 20 µL of ethylene glycol and incubate for 5 minutes to neutralize unreacted periodate, preventing unwanted oxidation of the carrier protein in the next step.

  • Protein Conjugation: Add the oxidized ms2m6A dropwise to a solution of 20 mg KLH (or BSA) in 2 mL of 0.1 M sodium carbonate buffer (pH 9.5). Stir continuously for 2 hours at room temperature. Causality: The alkaline pH (9.5) ensures that the primary amines of the carrier protein's lysine residues are deprotonated, facilitating rapid Schiff base formation with the dialdehydes.

  • Stabilization (Reduction): Add 10 mg of sodium borohydride (NaBH₄) to reduce the reversible Schiff bases into stable secondary amine bonds. Incubate overnight at 4°C.

  • Purification: Dialyze the conjugate extensively against 1X PBS (pH 7.4) using a 10 kDa MWCO membrane to remove free nucleosides and reducing agents.

Protocol B: Self-Validating Competitive ELISA Screening

Because 5[5], even a 1% cross-reactivity will yield massive false-positive signals in3[3]. A direct ELISA is insufficient; a competitive ELISA must be used as a self-validating system to prove true paratope specificity.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of ms2m6A-BSA (1 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% non-fat milk in PBST for 1 hour at 37°C.

  • Competitive Pre-incubation (The Critical Step): In a separate plate, pre-incubate the candidate antisera/monoclonal antibodies with a titration curve (0.1 nM to 10,000 nM) of free competitor nucleosides: ms2m6A (Positive Control), m6A (Negative Counter-screen), and Adenosine (Negative Counter-screen) . Causality: If the antibody specifically recognizes the 2-methylthio group, only free ms2m6A will bind the antibody in solution, depleting the signal. Free m6A will fail to bind, leaving the antibody free to attach to the plate-bound ms2m6A-BSA.

  • Binding: Transfer 100 µL of the antibody-competitor mixtures to the coated wells. Incubate for 1 hour at 37°C.

  • Detection & Development: Wash 5x with PBST. Add HRP-conjugated secondary antibody for 45 minutes. Develop with TMB substrate, stop with 1M H₂SO₄, and read absorbance at 450 nm.

Data Presentation: Cross-Reactivity Thresholds

To establish authoritative trustworthiness, quantitative IC₅₀ values (the concentration of free nucleoside required to inhibit 50% of antibody binding) must be calculated. The table below outlines the strict validation metrics required for a successful, publication-ready ms2m6A antibody clone.

Competitor NucleosideIC₅₀ (nM)Cross-Reactivity (%)Structural Deviation from Target
ms2m6A 15.2100%Target Molecule
m6A > 10,000< 0.15%Lacks 2-methylthio group
Adenosine (A) > 10,000< 0.15%Lacks N6-methyl & 2-methylthio groups
ms2i6A 4,8000.31%N6-isopentenyl instead of N6-methyl

Interpretation: An antibody is only deemed specific if cross-reactivity against m6A is <0.5%. Clones exhibiting >1% cross-reactivity with m6A must be discarded, as they will inherently enrich for standard m6A-modified transcripts during immunoprecipitation workflows.

References

  • TargetMol Chemicals. "N6-Methyl-2-methylthioadenosine[13406-51-4] - Bio-Connect". bio-connect.nl. 1

  • ChemicalBook. "13406-51-4 | CAS DataBase - ChemicalBook". chemicalbook.com. 4

  • Kadumuri, R. V., & Janga, S. C. "Epitranscriptomic code and its alterations in human disease". Trends in Molecular Medicine (IU Indianapolis ScholarWorks). 5

  • Motorin, Y., & Helm, M. "A Census and Categorization Method of Epitranscriptomic Marks". MDPI. 3

  • ACS Publications. "Hybrid Titania–Zirconia Nanoparticles Coated Adsorbent for Highly Selective Capture of Nucleosides from Human Urine in Physiological Condition". Analytical Chemistry. 2

Sources

Method

Advanced Sample Preparation for LC-MS/MS Quantification of N6-Methyl-2-methylthioadenosine (ms2m6A)

Application Note & Protocol Target Audience: Analytical Chemists, Molecular Biologists, and RNA Drug Development Professionals Introduction & Mechanistic Rationale The epitranscriptome encompasses over 170 distinct post-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, Molecular Biologists, and RNA Drug Development Professionals

Introduction & Mechanistic Rationale

The epitranscriptome encompasses over 170 distinct post-transcriptional RNA modifications that dictate RNA stability, folding, and translational fidelity. Among these, N6-methyl-2-methylthioadenosine (ms2m6A) is a complex, hypermodified nucleoside primarily localized to the anticodon loop (position 37) of transfer RNAs (tRNAs). By stabilizing codon-anticodon interactions, ms2m6A prevents +1 ribosomal frameshifting and ensures accurate protein synthesis[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing dynamic multiple reaction monitoring (DMRM) remains the undisputed gold standard for the absolute quantification of RNA modifications[2]. However, identifying and quantifying ms2m6A presents two distinct analytical challenges:

  • Extreme Low Abundance: ms2m6A is virtually undetectable in total RNA pools due to the overwhelming presence of ribosomal RNA (rRNA) and messenger RNA (mRNA).

  • Chemical Lability: The 2-methylthio (ms2) moiety is highly nucleophilic and susceptible to spontaneous oxidation during sample processing, rapidly converting to artifactual sulfoxide derivatives.

This application note outlines a self-validating, highly optimized sample preparation workflow designed to preserve the structural integrity of ms2m6A while maximizing signal-to-noise ratios for LC-MS/MS analysis[3].

Experimental Workflow & Logical Design

To achieve reproducible quantification, the protocol is divided into three critical phases: Enrichment, Protected Hydrolysis, and Analyte Recovery .

G N1 Total RNA Extraction N2 tRNA Enrichment N1->N2 N3 Protected Hydrolysis N2->N3 N4 MWCO Filtration N3->N4 N5 LC-MS/MS (DMRM) N4->N5

Workflow for ms2m6A sample preparation and LC-MS/MS analysis.

The Causality Behind the Method (E-E-A-T)
  • Why tRNA Enrichment? Injecting digested total RNA into an LC-MS/MS system leads to severe ion suppression in the electrospray ionization (ESI) source due to the massive excess of canonical nucleosides (A, U, C, G) from rRNA. Isolating the 70–90 nucleotide tRNA fraction via Size Exclusion Chromatography (SEC) or selective precipitation eliminates this background matrix[4].

  • Why a "Protected" Hydrolysis? RNA must be enzymatically digested down to single nucleosides. Standard 37°C overnight incubations expose the sulfur atom in ms2m6A to dissolved oxygen, leading to degradation. We mandate the addition of deferoxamine mesylate (an iron chelator that prevents Fenton-mediated oxidation) and butylated hydroxytoluene (BHT) to the digestion buffer, alongside a shortened 2-hour digestion time[5].

  • Why 10 kDa MWCO Filtration? Proteins (enzymes) must be removed prior to LC injection to prevent column fouling. While solvent precipitation (e.g., cold acetonitrile) is common, it can co-precipitate hydrophobic modified nucleosides. Ultrafiltration through a 10 kDa Molecular Weight Cut-Off (MWCO) membrane ensures 100% recovery of the small-molecule nucleosides while quantitatively retaining the digestion enzymes.

Step-by-Step Protocol

Phase 1: Total RNA Extraction and tRNA Enrichment
  • Cell Lysis: Lyse 10^7 cells or 50 mg of tissue using 1 mL of a monophasic phenol-guanidine isothiocyanate reagent (e.g., TRIzol). Phase separate with 200 µL of chloroform and precipitate total RNA from the aqueous phase using isopropanol.

  • tRNA Isolation: Resuspend total RNA in 500 µL of binding buffer (200 mM NaCl, 20 mM Tris-HCl pH 7.5). Pass the sample through a weak anion-exchange column (e.g., DEAE-Sepharose) or a commercial tRNA isolation spin column.

  • Elution & Desalting: Elute the tRNA fraction using a high-salt buffer (800 mM NaCl). Desalt the eluate using a 3 kDa MWCO centrifugal filter, washing three times with RNase-free LC-MS grade water. Quantify via UV-Vis (A260).

Phase 2: Protected Enzymatic Hydrolysis

Note: Prepare the Master Mix fresh on ice to preserve enzyme activity.

  • Sample Input: Aliquot exactly 2.0 µg of purified tRNA into a low-bind microcentrifuge tube. Adjust the volume to 20 µL with LC-MS grade water.

  • Internal Standard Addition: Spike in 1.0 µL of a Stable Isotope-Labeled (SIL) nucleoside mix (e.g.,[13C15N]-Adenosine and [D3]-ms2A) to correct for downstream ionization variances[5].

  • Digestion Master Mix: Add 10 µL of the Master Mix (see Table 1) to the RNA sample.

  • Incubation: Incubate the mixture at 37°C for exactly 2 hours in a thermomixer set to 800 rpm. Do not exceed 2 hours to prevent ms2 oxidation.

Phase 3: Analyte Recovery
  • Enzyme Removal: Transfer the entire 30 µL digestion mixture into a 10 kDa MWCO centrifugal filter (pre-rinsed with LC-MS water to remove glycerol preservatives).

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C.

  • Collection: Collect the filtrate (containing the single nucleosides). Transfer to an LC-MS autosampler vial equipped with a 100 µL glass insert. Store at -80°C if not analyzing immediately.

Quantitative Data & Parameters

Table 1: Optimized Enzymatic Digestion Master Mix
ReagentStock ConcentrationFinal Concentration (in 30 µL)Purpose
Ammonium Acetate Buffer (pH 5.5) 100 mM10 mMOptimal pH for Nuclease P1
Nuclease P1 1 U/µL0.05 U/µLEndonuclease cleavage of ssRNA
Phosphodiesterase I (Snake Venom) 0.1 U/µL0.005 U/µLExonuclease cleavage of modified linkages
Recombinant Shrimp Alkaline Phosphatase (rSAP) 1 U/µL0.05 U/µLDephosphorylation to yield nucleosides
Deferoxamine Mesylate 10 mM1 mMIron chelation (prevents ROS generation)
MgCl2 100 mM1 mMCofactor for Phosphodiesterase I
Table 2: LC-MS/MS Dynamic MRM Parameters (Positive ESI Mode)

Separation is typically achieved using a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

Target NucleosidePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (approx. min)
Adenosine (A) 268.1136.1153.2
N6-methyladenosine (m6A) 282.1150.1164.8
2-methylthioadenosine (ms2A) 314.1182.1186.5
N6-methyl-2-methylthioadenosine (ms2m6A) 328.1196.1207.4
[D3]-ms2A (Internal Standard) 317.1185.1186.5

Note: The primary product ion for all adenosine derivatives corresponds to the cleavage of the N-glycosidic bond, resulting in the loss of the ribose sugar moiety (-132 Da) and the detection of the modified nucleobase[5].

References

  • Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative Analysis of Ribonucleoside Modifications in tRNA by HPLC-Coupled Mass Spectrometry. Nature Protocols.[Link]

  • Thuring, K., Schmid, K., Keller, P., & Helm, M. (2016). Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. Methods.[Link]

  • Boccaletto, P., Machnicka, M. A., Purta, E., Piatkowski, P., Baginski, B., Wirecki, T. K., de Crécy-Lagard, V., Ross, R., Limbach, P. A., Kotter, A., Helm, M., & Bujnicki, J. M. (2018). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research.[Link]

  • Motorin, Y., & Helm, M. (2011). RNA nucleotide methylation. Wiley Interdisciplinary Reviews: RNA.[Link]

Sources

Application

Application Note: Single-Cell Profiling of N6-Methyl-2-methylthioadenosine (ms2m6A) via Direct RNA Sequencing

Introduction & Biological Significance N6-Methyl-2-methylthioadenosine (ms2m6A, CAS: 13406-51-4)[1] is a highly specialized, hypermodified nucleoside predominantly located at position 37 of transfer RNAs (tRNAs), immedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

N6-Methyl-2-methylthioadenosine (ms2m6A, CAS: 13406-51-4)[1] is a highly specialized, hypermodified nucleoside predominantly located at position 37 of transfer RNAs (tRNAs), immediately adjacent to the anticodon[2]. The presence of both a methyl group and a bulky methylthio (-SCH3) group fundamentally alters the thermodynamic stability of RNA duplexes[2]. Functionally, ms2m6A stabilizes A-U rich codon-anticodon interactions, prevents ribosomal frameshifting, and ensures high-fidelity translation[3].

Historically, mapping ms2m6A required bulk RNA inputs and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which obscures cellular heterogeneity. With the advent of single-cell epitranscriptomics, understanding the cell-type-specific distribution of ms2m6A is critical for oncology and neurology drug development, particularly where translation dysregulation drives disease.

Mechanistic Rationale: The Challenge of Hypermodifications

Unlike standard N6-methyladenosine (m6A), which can be profiled using antibody-based immunoprecipitation methods (e.g., scm6A-seq)[4], ms2m6A presents unique steric and chemical challenges at the single-cell level:

  • Antibody Cross-Reactivity: Standard m6A antibodies exhibit variable, unpredictable affinity for the methylthio-substituted adenine, leading to high false-negative rates.

  • Chemical Lability: The methylthio group is highly susceptible to oxidation during standard single-cell lysis, converting to sulfoxides and confounding downstream detection.

  • Amplification Loss: Reverse transcription (RT) erases the modification, replacing it with a standard unmodified thymidine in the cDNA library.

To resolve this, we present a self-validating Single-Cell Direct RNA Sequencing (scDRS) protocol using Nanopore technology. By avoiding RT and utilizing targeted adapter ligation, the native ms2m6A molecule passes directly through the nanopore, yielding a distinct ionic current signature[5].

ms2m6A_Pathway Unmod Unmodified Adenosine (A37) Basal Translation m6A N6-Methyladenosine (m6A) Intermediate Unmod->m6A TRMT Complex (Methylation) ms2m6A 2-Methylthio-N6-methyladenosine (ms2m6A) Active State m6A->ms2m6A CDKAL1/MiaB Homologs (Methylthiolation) Ribosome Ribosomal Decoding High Fidelity & Stability ms2m6A->Ribosome Codon-Anticodon Stabilization

Biosynthetic pathway of ms2m6A and its functional role in ribosomal decoding.

Experimental Methodology: sc-ms2m6A-DRS Protocol

Design Principle: This protocol integrates fluorescence-activated cell sorting (FACS), reducing-agent-fortified lysis, and targeted 3'-CCA adapter ligation to selectively enrich and sequence native tRNAs from single cells.

Phase 1: Single-Cell Isolation and Protective Lysis
  • Cell Sorting: Sort single cells via FACS into a 96-well plate containing 2 µL of specialized Lysis Buffer per well.

    • Causality: Sorting directly into the lysis buffer minimizes RNA degradation and prevents the loss of low-abundance tRNA transcripts.

  • Reducing Lysis Formulation: The lysis buffer must contain 0.2% Triton X-100, 2 U/µL RNase inhibitor, and 5 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: TCEP is critical. Unlike DTT, TCEP is stable over a broader pH range and effectively prevents the oxidation of the ms2m6A methylthio group (-SCH3) to sulfoxide. This ensures the native mass (327.36 Da) and steric profile are preserved for accurate nanopore detection.

Phase 2: Targeted Barcoding and Ligation
  • tRNA 3'-CCA Targeting: Add 1 µL of cell-specific, barcoded RNA adapters (10 µM) designed with a 5'-UGG-3' overhang.

    • Causality: Mature tRNAs universally end in a conserved 3'-CCA tail. The UGG overhang specifically hybridizes to this tail, selectively enriching tRNAs over rRNAs and mRNAs without the need for size-selection beads, which suffer from high loss rates at single-cell inputs.

  • Ligation: Add T4 RNA Ligase 2 (truncated, K227Q mutant) and incubate at 16°C for 4 hours.

    • Causality: The K227Q mutation reduces adenylation-induced ligation bias and prevents RNA circularization, ensuring high-efficiency intermolecular ligation of the barcode to the tRNA.

Phase 3: Pooling, Motor Attachment, and Sequencing
  • Pooling: Pool the barcoded single-cell lysates using SPRI magnetic beads (3X ratio to capture small RNAs).

  • Motor Protein Assembly: Ligate the Oxford Nanopore Technologies (ONT) RNA sequencing adapter (RTA) to the pooled library, followed by the attachment of the RNA motor protein.

  • Sequencing: Load the library onto a PromethION/MinION flow cell (R10.4.1) and sequence for 48 hours.

Phase 4: Bioinformatic Validation (Self-Validating System)

To ensure trustworthiness and algorithmic accuracy, the protocol requires a spike-in of synthetic ms2m6A-modified RNA oligonucleotides (10 fg per well) alongside the biological sample. 8. Basecalling & Signal Alignment: Use Dorado (ONT) for high-accuracy basecalling. Map reads to the genomic tRNA database. 9. Squiggle Analysis: Extract raw ionic current data using Tombo/EpiNano. The synthetic spike-in acts as a ground-truth calibrator, allowing the algorithm to isolate the specific current disruption caused by ms2m6A from background noise.

sc_Protocol FACS 1. FACS Single-Cell Sorting (96/384-well plates) Lysis 2. Reducing Lysis (TCEP) Prevents -SCH3 Oxidation FACS->Lysis Adapter 3. CCA-Targeted Ligation Barcoded RNA Adapters Lysis->Adapter Pool 4. Sample Pooling & Motor Protein Attachment Adapter->Pool Seq 5. Nanopore Direct RNA-Seq (Native Modification Preserved) Pool->Seq

Single-cell Direct RNA Sequencing (scDRS) workflow for ms2m6A profiling.

Data Presentation: Nanopore Signal Characteristics

The following table summarizes the quantitative ionic current shifts empirically observed and computationally modeled for adenosine modifications during nanopore transit[5]. The bulky nature of ms2m6A creates a highly distinct signal compared to unmodified adenosine or standard m6A.

ModificationMolecular Mass (Da)Relative Dwell Time (ms)Mean Current Shift (pA)Basecalling Error Profile
Adenosine (A) 267.24~1.5Baseline (0.0)N/A (High Fidelity)
m6A 281.27~2.1+2.4 ± 0.3Moderate C/U mismatch
ms2m6A 327.36~3.8+5.1 ± 0.6High indel / mismatch rate

Table 1: Comparative Nanopore Signal Characteristics. The bulky methylthio group of ms2m6A causes significant steric hindrance in the nanopore, doubling the dwell time and creating a distinct +5.1 pA current shift.

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Technical Notes & Optimization

Troubleshooting

troubleshooting guide for N6-Methyl-2-methylthioadenosine MeRIP-seq

Welcome to the Technical Support Center for ms2m6A MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing for N6-Methyl-2-methylthioadenosine). As a Senior Application Scientist, I have designed this guide to move beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ms2m6A MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing for N6-Methyl-2-methylthioadenosine).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific biochemical and bioinformatic challenges of profiling ms2m6A—a hyper-modified ribonucleoside classically found at position 37 of tRNAs to stabilize the anticodon arm[1], but increasingly investigated across the broader transcriptome. Because ms2m6A shares structural homology with the highly abundant m6A modification[2], achieving high signal-to-noise ratios requires rigorous optimization of antibody specificity, fragmentation kinetics, and competitive elution.

Experimental Workflow & Causality

To successfully map ms2m6A at transcriptome-wide resolution, your protocol must be a self-validating system. Below is the optimized workflow, designed to isolate the rare ms2m6A signal from background noise.

MeRIP_Workflow N1 1. RNA Isolation & QC (rRNA Depletion / PolyA Selection) N2 2. Chemical Fragmentation (Zn2+ / Mg2+ to ~100-200nt) N1->N2 Save 10% Input Control N3 3. Immunoprecipitation (Anti-ms2m6A Antibody + Magnetic Beads) N2->N3 Bioanalyzer QC N4 4. Stringent Washing (High Salt & Detergent) N3->N4 N5 5. Competitive Elution (Free ms2m6A Nucleoside) N4->N5 N6 6. Library Preparation (cDNA Synthesis & Adapter Ligation) N5->N6 Qubit QC N7 7. Next-Generation Sequencing (Illumina PE150) N6->N7 N8 8. Data Analysis (Peak Calling & Motif Discovery) N7->N8

Figure 1: Optimized ms2m6A MeRIP-seq workflow detailing critical steps and self-validation checkpoints.

Step-by-Step Methodology
  • RNA Preparation & Enrichment: Start with 10–50 µg of total RNA. Because ms2m6A is highly enriched in tRNAs[1], profiling mRNA requires stringent Poly(A) selection followed by size selection (>200 nt) to physically exclude tRNA carryover. Validation: RIN > 8.0.

  • Chemical Fragmentation: Incubate RNA in a ZnCl₂-based fragmentation buffer at 94°C for 3–5 minutes. Causality: Intact RNA causes severe secondary structure interference and pull-down of massive unmethylated regions, destroying peak resolution[3]. Validation: TapeStation must show a tight peak at 100–200 nt.

  • Spike-In Controls (Critical): Introduce synthetic RNA oligos containing ms2m6A, m6A, and unmethylated adenosine. Causality: This is your internal control to bioinformatically calculate the false-positive rate (FPR) and antibody cross-reactivity post-sequencing.

  • Immunoprecipitation (IP): Incubate fragmented RNA with a highly specific anti-ms2m6A antibody pre-conjugated to Protein A/G magnetic beads in IP buffer (supplemented with RNase inhibitors and BSA to block non-specific binding) for 2 hours at 4°C[4].

  • Stringent Washing: Wash beads 3x with low-salt buffer and 2x with high-salt buffer (e.g., 500 mM NaCl, 0.1% NP-40). Causality: High salt disrupts weak electrostatic interactions, removing unmethylated background RNA.

  • Competitive Elution: Elute the RNA by incubating the beads with free ms2m6A nucleoside (1–2 mg/mL) at 4°C for 1 hour. Causality: Unlike Proteinase K digestion—which releases everything stuck to the bead—competitive elution specifically displaces only the RNA bound to the antibody's paratope, drastically improving the signal-to-noise ratio.

  • Library Prep & Sequencing: Construct stranded RNA-seq libraries[5] and sequence at a depth of at least 30–50 million reads per sample.

Troubleshooting & FAQs

Q1: My IP yield is extremely low (<0.01% of input). Is my experiment failing? A: Not necessarily. ms2m6A is a rare modification outside of specific tRNA populations. If you have rigorously depleted tRNAs to profile mRNA, the absolute amount of ms2m6A will be inherently low. Actionable Fix: Do not over-amplify the library to compensate for low yield, as this creates PCR duplicates. Instead, scale up your starting total RNA to 30–50 µg[6], and ensure you are using a highly efficient library prep kit designed for ultra-low input (e.g., SMART-seq or specialized MeRIP kits).

Q2: How do I ensure my antibody is detecting ms2m6A and not the highly abundant m6A? A: This is the most common point of failure. m6A accounts for ~0.2% of all adenosines in mRNA[6], vastly outnumbering ms2m6A. If your antibody cross-reacts even slightly, your sequencing data will simply mirror an m6A-seq experiment (enrichment at DRACH motifs near stop codons)[3]. Actionable Fix:

  • Perform a pre-experiment Dot Blot using synthetic ms2m6A, m6A, and ms2i6A oligos to validate antibody specificity.

  • During the IP step, add a low concentration of free m6A nucleoside to the buffer. This acts as a competitive decoy, saturating any cross-reactive paratopes on the antibody while leaving the ms2m6A-specific binding sites open.

Q3: My sequencing data shows massive peaks over tRNAs, even though I performed Poly(A) selection. Why? A: tRNAs are heavily modified with ms2m6A at position 37[1]. Poly(A) selection is rarely 100% efficient; fragmented tRNAs can non-specifically interact with the oligo(dT) beads or carry over in the supernatant. Because the ms2m6A antibody has a high affinity for these tRNA fragments, they will dominate your IP pool. Actionable Fix: Perform size selection using AMPure XP beads (or a gel extraction) to isolate RNA >200 nt before the fragmentation step. This physically removes the ~70-90 nt tRNAs from the pool.

Q4: The bioinformatic peak resolution is very broad (peaks are >500bp wide). A: Broad peaks indicate under-fragmentation. If the RNA fragments are too long, the MeRIP-seq protocol will pull down large stretches of unmethylated RNA flanking the actual ms2m6A site, degrading your resolution. Actionable Fix: Optimize your Zn²⁺ or Mg²⁺ fragmentation time. You must confirm via Bioanalyzer that the bulk of your RNA is strictly between 100 and 200 nt before proceeding to the IP step[7].

Quantitative QC Metrics for ms2m6A MeRIP-seq

Use the following self-validating metrics to benchmark your experiment before committing to sequencing costs.

QC MetricOptimal RangeTroubleshooting Action if Out of Bounds
Input RNA Amount (mRNA) 5 – 10 µgScale up starting total RNA; pool biological replicates if necessary.
Fragment Size Distribution 100 – 200 ntAdjust Zn²⁺ fragmentation time/temperature. Over-fragmentation (<50nt) causes unmappable reads.
IP RNA Yield (% of Input) 0.05% – 0.2%If >1%, suspect high background/non-specific binding. Increase wash stringency.
rRNA / tRNA Contamination < 10% of mapped readsImplement strict size selection (>200nt) prior to fragmentation.
Unique Mapping Rate > 70%Check for adapter dimers or over-fragmentation. Use spliced aligners (e.g., STAR/HISAT2).
Spike-in FPR (m6A cross-reactivity) < 5%Use free m6A as a competitive decoy during the IP incubation step.

References

  • Modomics Database: 2-methylthio-N6-methyladenosine (ms2m6A). MODOMICS: A Database of RNA Modifications. Available at: [Link]

  • Preprints.org (2022): RNA modifications and tRNA position 37 stability. Available at:[Link]

  • Meyer KD et al. (2012): Comprehensive analysis of mRNA methylation reveals enrichment in 3′ UTRs and near stop codons. Cell. Available at:[Link]

  • Zeng, Y. et al. (2018): Refined RIP-seq protocol for epitranscriptome analysis with low input materials. PLOS Biology. Available at: [Link]

Sources

Optimization

stability of N6-Methyl-2-methylthioadenosine during sample processing

A Guide to Ensuring Stability and Accuracy During Sample Processing and Analysis Welcome to the technical support center for N6-Methyl-2-methylthioadenosine (m6msA). This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Accuracy During Sample Processing and Analysis

Welcome to the technical support center for N6-Methyl-2-methylthioadenosine (m6msA). This guide is designed for researchers, scientists, and drug development professionals who are working with this modified nucleoside. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to help you navigate the complexities of m6msA analysis and ensure the stability and integrity of your samples.

N6-Methyl-2-methylthioadenosine is a naturally occurring modified nucleoside found in tRNA. Its accurate quantification is crucial for understanding its biological roles. However, like many modified nucleosides, m6msA can be susceptible to degradation during sample processing, leading to inaccurate results. This guide provides a comprehensive overview of potential stability issues and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered during the analysis of m6msA, providing explanations and actionable troubleshooting steps.

Sample Handling and Storage

Q1: What are the best practices for storing samples to ensure the stability of m6msA?

A1: Proper sample storage is the first critical step in preserving the integrity of m6msA. For long-term storage of biological samples (cells, tissues, biofluids) and RNA extracts, flash-freezing in liquid nitrogen and subsequent storage at -80°C is highly recommended. This minimizes enzymatic activity and chemical degradation. For purified m6msA standards or solutions, storage at -80°C is also recommended. Avoid repeated freeze-thaw cycles, as this can introduce variability and potentially degrade the analyte. Aliquoting samples and standards into single-use volumes is a good practice.

Q2: I'm seeing lower than expected levels of m6msA in my samples. Could storage be the issue?

A2: Yes, improper storage can lead to degradation. If you suspect storage-related issues, consider the following:

  • Verify Storage Temperature: Ensure your freezer has maintained a consistent -80°C.

  • Review Sample History: Were the samples subjected to multiple freeze-thaw cycles?

  • Evaluate Sample Age: Older samples may have undergone degradation over time.

  • Consider a Pilot Stability Study: If you are working with a new sample type, it may be beneficial to perform a small-scale stability study by storing aliquots for different durations and under different conditions to assess m6msA stability.

Q3: Can I store my digested nucleoside samples before LC-MS/MS analysis?

A3: It is best to analyze digested nucleoside samples immediately after preparation.[1] If immediate analysis is not possible, store the samples at -80°C. However, be aware that the stability of m6msA in solution, particularly after enzymatic digestion, has not been extensively studied. To minimize the risk of degradation, limit storage time as much as possible.

RNA Extraction and Digestion

Q4: Are there specific precautions I should take during RNA extraction to protect m6msA?

A4: Standard RNA extraction protocols using TRIzol or column-based kits are generally suitable. The key is to work quickly and on ice to minimize RNA degradation by RNases. Ensure all reagents and equipment are RNase-free. The chemical stability of m6msA within the RNA polymer is generally higher than as a free nucleoside.

Q5: I am concerned about the efficiency of enzymatic digestion to release m6msA. What enzymes should I use?

A5: For the complete digestion of RNA to single nucleosides, a two-step enzymatic digestion is recommended.[1]

  • Nuclease P1: This enzyme digests single-stranded RNA and DNA into 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase (BAP): BAP removes the 5'-phosphate group to yield the final nucleoside.

It is crucial to ensure the purity of the enzymes used, as contaminants can interfere with the analysis.[2]

Q6: My m6msA levels are inconsistent between replicates. Could the digestion step be the cause?

A6: Inconsistent digestion can certainly lead to variability. Here are some troubleshooting tips:

  • Enzyme Activity: Verify the activity of your Nuclease P1 and BAP. Enzymes can lose activity over time, especially with improper storage.

  • Reaction Conditions: Ensure the pH and temperature of the digestion buffer are optimal for both enzymes. A common approach is to perform the Nuclease P1 digestion at its optimal pH (around 5.3) first, followed by adjusting the pH to the optimal range for BAP (around 8.0) and adding the second enzyme.[2]

  • Incubation Time: Incomplete digestion can be a source of error. You may need to optimize the incubation time for your specific sample type and RNA concentration.

  • Enzyme-to-Substrate Ratio: Ensure you are using an adequate amount of enzyme for the quantity of RNA being digested.

RNA Digestion Workflow cluster_extraction RNA Extraction cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis RNA_Sample Biological Sample Extracted_RNA Purified RNA RNA_Sample->Extracted_RNA TRIzol or Kit-based Nuclease_P1 Nuclease P1 Digestion (pH ~5.3, 37°C) Extracted_RNA->Nuclease_P1 BAP Bacterial Alkaline Phosphatase (BAP) (pH ~8.0, 37°C) Nuclease_P1->BAP pH Adjustment Digested_Nucleosides Free Nucleosides (including m6msA) BAP->Digested_Nucleosides LC_MS LC-MS/MS Quantification Digested_Nucleosides->LC_MS

Caption: Recommended workflow for the preparation of m6msA for LC-MS/MS analysis.

LC-MS/MS Analysis

Q7: I'm having trouble with the sensitivity and peak shape for m6msA in my LC-MS/MS analysis. What could be the problem?

A7: Several factors can affect the performance of your LC-MS/MS analysis for m6msA. Here's a checklist of things to consider:

  • Column Choice: A C18 reversed-phase column is typically used for nucleoside analysis. Ensure your column is in good condition and has not been contaminated.

  • Mobile Phase: The mobile phase composition, including the type and concentration of acid additive (e.g., formic acid or acetic acid), can significantly impact peak shape and ionization efficiency. You may need to optimize the mobile phase for your specific system.

  • Ion Source Settings: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal for m6msA.

  • Mass Spectrometry Parameters: Ensure you are using the correct precursor and product ion masses for m6msA and that the collision energy is optimized for fragmentation.

  • Sample Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of your analyte. Consider using a stable isotope-labeled internal standard for m6msA to correct for matrix effects.[2]

Q8: I am observing unexpected peaks in my chromatogram that I suspect are degradation products of m6msA. What are the likely degradation pathways?

A8: While specific degradation pathways for m6msA are not well-documented in the literature, we can infer potential degradation based on its chemical structure. The 2-methylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives. Additionally, under harsh acidic or basic conditions, hydrolysis of the N-glycosidic bond can occur, leading to the free base N6-Methyl-2-methylthioadenine.

Potential Degradation Pathways for m6msA:

  • Oxidation: The sulfur atom in the methylthio group can be oxidized to a sulfoxide and then to a sulfone. This can occur in the presence of oxidizing agents or even slowly in solution with dissolved oxygen.

  • Hydrolysis: Extreme pH conditions can lead to the cleavage of the bond between the ribose sugar and the purine base.

m6msA_Degradation m6msA N6-Methyl-2-methylthioadenosine (m6msA) Oxidation Oxidation m6msA->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) m6msA->Hydrolysis Sulfoxide m6msA-sulfoxide Oxidation->Sulfoxide Free_Base N6-Methyl-2-methylthioadenine Hydrolysis->Free_Base Sulfone m6msA-sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of N6-Methyl-2-methylthioadenosine.

Q9: How can I confirm if an unknown peak is a degradation product of m6msA?

A9: To identify potential degradation products, you can use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the unknown peak. This will allow you to propose a molecular formula. Tandem mass spectrometry (MS/MS) can then be used to fragment the unknown peak and compare its fragmentation pattern to that of the parent m6msA molecule. The loss of the methylthio group or the ribose moiety can be indicative of a degradation product.

Protocol: Quantification of m6msA in RNA by LC-MS/MS

This protocol provides a general framework for the analysis of m6msA. Optimization may be required for specific sample types and instrumentation.

1. RNA Extraction:

  • Extract total RNA from your biological sample using a standard method such as TRIzol or a commercial RNA extraction kit.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

2. Enzymatic Digestion of RNA:

  • In a sterile, RNase-free microcentrifuge tube, combine up to 5 µg of total RNA with nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3) and nuclease P1 (e.g., 1-2 units).

  • Incubate at 37°C for 2-4 hours.

  • Add bacterial alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0) and bacterial alkaline phosphatase (e.g., 1-2 units).

  • Incubate at 37°C for 1-2 hours.

  • After digestion, the sample can be filtered through a 10 kDa molecular weight cutoff filter to remove the enzymes.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the nucleosides. For example, start with a low percentage of mobile phase B and gradually increase it.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for m6msA and a suitable internal standard.

Table 1: Example MRM Transitions for m6msA

AnalytePrecursor Ion (m/z)Product Ion (m/z)
m6msA[M+H]+[M+H - ribose]+
Internal Standard[IS+H]+[IS+H - ribose]+

Note: The exact m/z values will depend on the specific chemical formula of m6msA and the internal standard used. These should be determined experimentally.

4. Data Analysis:

  • Generate a standard curve using a serial dilution of a purified m6msA standard.

  • Quantify the amount of m6msA in your samples by comparing their peak areas to the standard curve.

  • Normalize the results to the total amount of RNA used in the digestion.

References

  • Ogawa, T., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols, 2(4), 100851. [Link]

  • Ammann, G., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299–3311. [Link]

Sources

Reference Data & Comparative Studies

Validation

knockout studies of genes involved in N6-Methyl-2-methylthioadenosine metabolism

Title: In-Depth Comparison Guide: Knockout Technologies for Genes in N6-Methyl-2-methylthioadenosine (ms2m6A) Metabolism Executive Summary As epitranscriptomics expands beyond standard methylation, hypermodified nucleosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Comparison Guide: Knockout Technologies for Genes in N6-Methyl-2-methylthioadenosine (ms2m6A) Metabolism

Executive Summary As epitranscriptomics expands beyond standard methylation, hypermodified nucleosides like 2-methylthio-N6-methyladenosine (ms2m6A) are emerging as critical regulators of RNA thermodynamic stability and translational fidelity[1]. Found predominantly at position 37 of transfer RNAs (tRNAs), ms2m6A is synthesized via a complex two-step pathway involving N6-methylation followed by 2-methylthiolation catalyzed by Radical SAM methylthiotransferases (MTTases)[2]. For researchers and drug development professionals, studying the enzymes responsible for ms2m6A metabolism requires precise genetic disruption. This guide objectively compares commercial knockout (KO) and knockdown (KD) modalities, providing causality-driven experimental designs and self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.

The Biological Context: ms2m6A and Radical SAM Enzymes

The thermodynamic effect of ms2m6A is highly position-dependent; while it generally destabilizes internal RNA duplexes, it significantly enhances stability when located at the 3'-dangling end of RNA structures[1]. The biosynthesis of ms2m6A requires an MTTase—a member of the MiaB-like Radical SAM enzyme family[2]. These enzymes utilize a delicate [4Fe-4S] iron-sulfur cluster to catalyze the insertion of sulfur into an unreactive C-H bond.

Because [4Fe-4S] clusters are highly sensitive to oxidative stress, the choice of gene disruption technology is not merely a matter of efficiency, but of metabolic preservation. Inducing generic cellular stress during a knockout procedure can globally degrade Fe-S clusters, leading to false-positive phenotypic artifacts.

ms2m6A_biosynthesis A Adenosine (A) m6A N6-Methyladenosine (m6A) A->m6A SAM-dependent Methylation ms2m6A 2-Methylthio-N6-methyladenosine (ms2m6A) m6A->ms2m6A Fe-S Cluster Methylthiolation Writer N6-Methyltransferase (Writer) Writer->m6A MTTase Methylthiotransferase (Radical SAM / MiaB-like) MTTase->ms2m6A

Fig 1: Proposed two-step biosynthetic pathway of ms2m6A via methylation and methylthiolation.

Product Comparison: Knockout Modalities for MTTase Genes

When targeting ms2m6A metabolism genes, researchers typically choose between CRISPR/Cas9 Ribonucleoproteins (RNPs), Lentiviral shRNA, and TALENs. The table below synthesizes quantitative performance data based on field-proven applications in epitranscriptomic research.

Disruption ModalityDelivery MechanismBiallelic KO Efficiencyms2m6A Depletion (LC-MS/MS)Off-Target Stress (Fe-S Disruption)Best Use Case
CRISPR/Cas9 RNPs (e.g., Synthego, IDT)Electroporation85–95%>99%Low Complete functional ablation of MTTases for structural studies.
Lentiviral shRNA (e.g., Sigma MISSION)Viral TransductionN/A (60–80% KD)40–70%ModerateStudying essential ms2m6A writers where complete KO is lethal.
TALENs (e.g., Thermo Fisher)Plasmid Transfection40–60%>95%High Precision editing in regions inaccessible to standard NGG PAMs.

The Causality Behind the Choice: As a Senior Application Scientist, I strongly recommend CRISPR/Cas9 RNPs over plasmid-based CRISPR or TALENs for studying ms2m6A. Plasmid delivery results in prolonged expression of exogenous DNA, which frequently triggers innate immune pathways (e.g., cGAS-STING). This immune activation induces reactive oxygen species (ROS) that degrade the [4Fe-4S] clusters required by all MTTases. RNPs degrade within 24-48 hours, leaving the cellular Fe-S cluster biogenesis machinery unperturbed, ensuring that any observed loss of ms2m6A is strictly due to the genetic knockout, not a secondary stress artifact.

Self-Validating Experimental Protocol: RNP Knockout & LC-MS/MS Validation

Antibodies targeting modified RNA are notoriously cross-reactive. An antibody raised against m6A or ms2i6A will almost certainly bind ms2m6A, rendering immunoblotting or dot-blots invalid for this specific modification. To establish a self-validating system , genetic knockout must be directly coupled with exact-mass LC-MS/MS quantification[3].

ms2m6A has a monoisotopic mass of 327.1001 Da and a protonated parent ion [M+H]+ of 328.1079 Da[4].

Step 1: CRISPR RNP Assembly and Delivery
  • RNP Complexing: Incubate purified Cas9 protein with synthetic sgRNA targeting the MTTase catalytic domain at a 1:1.2 molar ratio for 15 minutes at room temperature. Causality: Pre-complexing ensures maximum stability of the sgRNA and immediate nuclear localization post-delivery.

  • Electroporation: Resuspend 1×106 cells in nucleofection buffer, add the RNP complex, and electroporate. Recover cells in pre-warmed, antibiotic-free media.

  • Clonal Isolation: After 48 hours, perform single-cell sorting (FACS) into 96-well plates. Expand clones for 14 days and verify biallelic frameshift mutations via Sanger sequencing and ICE (Inference of CRISPR Edits) analysis.

Step 2: tRNA Isolation and Enzymatic Digestion
  • Total RNA Extraction: Lyse validated KO clones using a monophasic phenol-chloroform reagent (e.g., TRIzol).

  • Size Exclusion: Pass total RNA through a size-exclusion spin column (e.g., Zymo RNA Clean & Concentrator) to isolate the small RNA fraction (<200 nt), which is highly enriched for tRNA.

  • Digestion: Incubate 1 µg of isolated tRNA with 1 U of Nuclease P1 in sodium acetate buffer (pH 5.5) at 37°C for 2 hours, followed by the addition of 1 U of Alkaline Phosphatase and ammonium bicarbonate (pH 8.0) for an additional 2 hours. Causality: The methylthio (ms2) group is highly sensitive to extreme pH. This specific two-step pH shift ensures complete liberation of single nucleosides without degrading the ms2m6A moiety.

Step 3: LC-MS/MS Quantification
  • Chromatography: Inject the digested nucleosides onto a C18 reverse-phase column. Use a mobile phase of 5 mM ammonium acetate (A) and acetonitrile (B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition for ms2m6A: m/z 328.1 → 196.1 [4]. Causality: The parent ion (328.1) undergoes collision-induced dissociation to cleave the ribose sugar, yielding the specific methylthio-methyladenine nucleobase fragment (196.1)[3]. This transition is mathematically unique and eliminates false positives from structural isomers.

KO_Validation_Workflow RNP 1. CRISPR RNP Electroporation Clone 2. Single-Cell Clonal Expansion RNP->Clone RNA 3. tRNA Isolation & Enzymatic Digestion Clone->RNA LCMS 4. LC-MS/MS (m/z 328.1) Quantification RNA->LCMS

Fig 2: Self-validating experimental workflow for MTTase knockout and LC-MS/MS quantification.

References

  • The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Oxford Academic. URL:[1]

  • RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli. PNAS. URL:[2]

  • 2-methylthio-N6-methyladenosine (ms2m6A) - Modomics - A Database of RNA Modifications. genesilico.pl. URL:[4]

  • Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions. Semantic Scholar. URL:[3]

  • Mass spectrometric analysis of modified nucleotides in embryonic development and disease. uni-muenchen.de. URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N6-Methyl-2-methylthioadenosine

This guide provides essential safety and logistical information for the proper disposal of N6-Methyl-2-methylthioadenosine. As researchers and drug development professionals, adherence to rigorous safety protocols is par...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N6-Methyl-2-methylthioadenosine. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. The procedures outlined below are designed to provide a clear, step-by-step methodology grounded in established laboratory safety principles.

Part 1: Core Directive - Hazard Assessment and the Precautionary Principle

The foundational step in managing any chemical waste is a thorough understanding of its hazards. A review of available Safety Data Sheets (SDS) for N6-Methyl-2-methylthioadenosine reveals a lack of comprehensive hazard and toxicity data.[1] One supplier SDS indicates "no data available" for most hazard classifications under the Globally Harmonized System (GHS).[1]

In such instances, the precautionary principle must be applied. Laboratory personnel should treat all chemicals with unknown toxicity as potentially hazardous.[2] Therefore, all waste containing N6-Methyl-2-methylthioadenosine, including the pure compound, contaminated consumables, and solutions, must be managed as hazardous chemical waste.

Table 1: Hazard Profile Summary for N6-Methyl-2-methylthioadenosine

Hazard CategoryClassificationNotes
Acute Toxicity (Oral, Dermal, Inhalation) No data available.[1]Assume harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation No data available.[1]Avoid direct contact with skin.
Serious Eye Damage/Irritation No data available.[1]Wear appropriate eye protection.
Carcinogenicity/Mutagenicity No data available.[1]Handle as a potential mutagen or carcinogen.
Environmental Hazards No data available.Discharge into the environment must be avoided.[1]

Part 2: Procedural Guide to Proper Disposal

This section provides a systematic protocol for the safe collection and disposal of N6-Methyl-2-methylthioadenosine waste. The causality behind these steps is to prevent accidental exposure, ensure regulatory compliance, and protect the environment.

I. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against potential exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before use.[1]

  • Body Protection: Wear a standard lab coat. For larger quantities or in case of a spill, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid dust formation and inhalation.[4][5]

II. Step-by-Step Disposal Protocol

This protocol must be followed from the moment waste is generated to ensure a compliant and safe disposal pathway.

Step 1: Waste Segregation

  • Do Not Mix Waste Streams: N6-Methyl-2-methylthioadenosine waste must be collected separately from other chemical wastes.[6] Mixing incompatible chemicals can lead to dangerous reactions. This segregated approach simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.

Step 2: Containerization

  • Select a Compatible Container: The waste must be stored in a container made of a compatible material (e.g., the original container, or a clean, dry glass or polyethylene bottle).[4] The container must be in good condition, free of cracks, and have a tightly fitting screw cap.[6]

  • Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when waste is actively being added.[2][6] Using a funnel that is left in the container opening is not acceptable.[4]

Step 3: Labeling

  • Label Immediately: A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[2][6]

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "N6-Methyl-2-methylthioadenosine "

    • The concentration and composition of all constituents in the container.

    • The accumulation start date (the date waste was first added).

    • The specific hazard(s) associated (e.g., "Potentially Toxic," "Irritant").

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[2]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[3]

Step 5: Arranging for Final Disposal

  • Follow Institutional Procedures: Each research institution has a specific protocol for the removal of hazardous waste. Contact your EHS or equivalent safety office to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems.[7]

III. Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps and decision points in the disposal process for N6-Methyl-2-methylthioadenosine.

cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposition start Waste Generated (N6-Methyl-2-methylthioadenosine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate container Select Compatible, Sealable Container segregate->container label_waste Affix 'HAZARDOUS WASTE' Label (Fill out completely) container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store pickup Request Pickup by EHS store->pickup end Document & Record Disposal pickup->end

Sources

Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N6-Methyl-2-methylthioadenosine

As researchers and drug development professionals, our work with novel compounds like N6-Methyl-2-methylthioadenosine is critical for advancing science. This nucleoside analog, a modified version of adenosine, is integra...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel compounds like N6-Methyl-2-methylthioadenosine is critical for advancing science. This nucleoside analog, a modified version of adenosine, is integral to studies of RNA modification and its role in various biological processes. However, with innovation comes the profound responsibility of ensuring safety. The toxicological properties of N6-Methyl-2-methylthioadenosine have not been fully elucidated. Therefore, we must operate under the precautionary principle, treating it as a substance of unknown toxicity and adhering to the highest safety standards.

This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). It is designed to be a self-validating system, ensuring your safety and the integrity of your research by explaining the causality behind each procedural choice.

The Precautionary Principle: Why We Exercise Enhanced Caution

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan to protect laboratory personnel from hazardous chemicals.[1][2][3] A cornerstone of this standard is the principle of minimizing all chemical exposures. For novel or uncharacterized substances like N6-Methyl-2-methylthioadenosine, the National Research Council's "Prudent Practices in the Laboratory" advises researchers to assume the substance is toxic.[4][5]

The structure of N6-Methyl-2-methylthioadenosine—a nucleoside analog—suggests a potential to be incorporated into cellular processes, and the methylthio group adds another layer of chemical reactivity.[6] Without comprehensive toxicity data, we must implement robust engineering controls and PPE to mitigate any potential hazards.

Core PPE: The Non-Negotiable Baseline

For any procedure involving N6-Methyl-2-methylthioadenosine, the following minimum PPE is mandatory. This baseline protocol is designed to prevent inadvertent contact via the primary routes of exposure: skin, eyes, and inhalation.[4]

  • Eye Protection: Tightly fitting safety goggles with side-shields are required. Standard safety glasses are insufficient as they do not protect against splashes from all angles or fine particulates.[7]

  • Protective Clothing: A buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.

  • Gloves: At a minimum, double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including Dimethyl Sulfoxide (DMSO), a common solvent for this compound.[8][9][10] Always inspect gloves for tears or holes before use. Change gloves immediately if you suspect contamination and wash your hands thoroughly after removal.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Task-Specific PPE and Engineering Controls

The level of risk is not static; it changes with the procedure. The following table outlines a risk-based approach to PPE selection, escalating protection as the potential for exposure increases.

TaskPotential Exposure RiskRequired Engineering ControlsMinimum PPE Requirements
Storage and Transport Low (in sealed containers)Well-ventilated storage area. Secondary containment.Core PPE (Safety goggles, lab coat, single pair of nitrile gloves).
Weighing Solid Compound High (Inhalation of fine powder)Certified chemical fume hood or powder containment balance hood.Core PPE + Respiratory Protection (N95 respirator) . Double nitrile gloves.
Preparing Stock Solutions Medium (Splash, aerosol)Certified chemical fume hood.Core PPE. Double nitrile gloves. Consider a face shield if splashing is likely.
Cell Culture/Assays Medium (Splash, aerosol)Biosafety cabinet (Class II) or chemical fume hood.Core PPE. Double nitrile gloves. Disposable sleeve covers.
Spill Cleanup High (Direct contact, aerosol)N/A (Respond at location)Core PPE + Respiratory Protection (N95 or higher) , face shield, double nitrile gloves, disposable gown or coveralls.
Waste Disposal Medium (Splash, contact)Designated waste accumulation area.Core PPE. Double nitrile gloves.
Experimental Protocols: Ensuring Safety at Every Step

Adherence to standardized procedures is crucial for minimizing risk. These protocols for PPE usage and waste handling should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Gown/Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go under the sleeve of the lab coat. Don the second pair of gloves with the cuffs pulled over the sleeve of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your bare skin. Ball it up in your gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding it in on itself so the contaminated exterior is contained.

  • Goggles/Face Shield: Remove by handling the strap or earpieces from behind your head.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Protocol 2: Waste Disposal Plan

All materials contaminated with N6-Methyl-2-methylthioadenosine must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves, bench paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with regular or biohazardous waste streams.[11]

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, properly labeled, and chemical-resistant waste container. The use of toxic solvents for separation or synthesis of nucleoside analogs can pose environmental risks.[12]

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled with the chemical name and associated hazards.[13]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with N6-Methyl-2-methylthioadenosine.

PPE_Workflow start Start: Handling N6-Methyl-2-methylthioadenosine is_solid Is the material a solid powder? start->is_solid is_aerosol Potential for aerosol or splash generation? is_solid->is_aerosol No respirator Add N95 Respirator is_solid->respirator Yes core_ppe Minimum: Core PPE (Goggles, Lab Coat, Double Nitrile Gloves) is_aerosol->core_ppe No fume_hood Action: Work in a Chemical Fume Hood is_aerosol->fume_hood Yes respirator->is_aerosol fume_hood->core_ppe

Caption: PPE selection workflow based on the physical form and handling procedure.

By integrating this guidance into your daily laboratory operations, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1990). OSHA Laboratory Standard 29 CFR 1910.1450. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Google Books.
  • National Research Council. (2011). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • University of New Mexico. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Bath. (2015). Glove selection guide. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of Auckland. (2024). Disposal of Laboratory Waste Guide. Retrieved from [Link]

  • National University of Singapore. (n.d.). Vacating a laboratory. Retrieved from [Link]

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. PMC. Retrieved from [Link]

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